3-[4-(Trifluoromethyl)phenyl]pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9/h1-4,9,15H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHBTMCYKWWNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397591 | |
| Record name | 3-[4-(trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000198-76-4 | |
| Record name | 3-[4-(trifluoromethyl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30397591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(trifluoromethyl)phenyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Aryl Pyrrolidines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-aryl pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Its three-dimensional structure allows for precise interactions with biological targets, making it a valuable component in the design of novel therapeutics. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing 3-aryl pyrrolidines, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant biological signaling pathways.
Core Synthetic Strategies
The synthesis of 3-aryl pyrrolidines can be broadly categorized into three main approaches:
-
Palladium-Catalyzed Hydroarylation of Pyrrolines: This method involves the direct addition of an aryl group and a hydrogen atom across the double bond of an N-substituted pyrroline.
-
Iridium-Catalyzed [3+2] Cycloaddition: This strategy utilizes an iridium catalyst to generate an azomethine ylide, which then undergoes a [3+2] cycloaddition with an alkene to form the pyrrolidine ring.
-
Catalytic Hydrogenation of Pyrroles: This classical approach involves the reduction of a substituted pyrrole precursor to the corresponding pyrrolidine.
These methods offer distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic methods described in this guide, allowing for a comparative analysis of their efficiency and selectivity.
Table 1: Palladium-Catalyzed Hydroarylation of N-Substituted Pyrrolines
| Entry | Aryl Bromide | N-Substituent | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromoanisole | Propyl | PdCl2(PPh3)2 / Cu(OTf)2 | 1,4-Dioxane | 100 | 16 | 85 | [1][2][3] |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Propyl | PdCl2(PPh3)2 / Cu(OTf)2 | 1,4-Dioxane | 100 | 16 | 78 | [1][2][3] |
| 3 | 2-Bromopyridine | Propyl | PdCl2(PPh3)2 / Cu(OTf)2 | 1,4-Dioxane | 100 | 16 | 65 | [1][2][3] |
| 4 | 4-Bromoanisole | Benzyl | PdCl2(PPh3)2 / Cu(OTf)2 | 1,4-Dioxane | 100 | 16 | 64 | [1][2][3] |
Table 2: Iridium-Catalyzed Reductive [3+2] Cycloaddition
| Entry | Amide | Alkene | Catalyst | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Ref. |
| 1 | N-Benzoyl-L-proline methyl ester | (E)-N-Cinnamoylmorpholine | [IrCl(CO)(PPh3)2] | TMDS | Toluene | rt | 16 | 85 | >95:5 | [4][5][6][7][8] |
| 2 | N-(4-Methoxybenzoyl)-L-proline methyl ester | (E)-N-Cinnamoylmorpholine | [IrCl(CO)(PPh3)2] | TMDS | Toluene | rt | 16 | 82 | >95:5 | [4][5][6][7][8] |
| 3 | N-Benzoyl-L-proline methyl ester | N-Phenylmaleimide | [IrCl(CO)(PPh3)2] | TMDS | Toluene | rt | 16 | 90 | >95:5 | [4][5][6][7][8] |
| 4 | N-Benzoyl-azetidine-2-carboxylate | (E)-N-Cinnamoylmorpholine | [IrCl(CO)(PPh3)2] | TMDS | Toluene | rt | 16 | 65 | >95:5 | [4][5][6][7][8] |
TMDS = Tetramethyldisiloxane
Table 3: Asymmetric Catalytic Hydrogenation of N-Boc-Pyrroles
| Entry | Pyrrole Substrate | Catalyst | Solvent | Pressure (atm H2) | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |
| 1 | Methyl 5-phenyl-1H-pyrrole-2-carboxylate | Ru(η3-methallyl)2(cod)/(S,S)-(R,R)-PhTRAP | EtOAc | 50 | 80 | 20 | 95 | 99.7 | [9][10][11] |
| 2 | Methyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate | Ru(η3-methallyl)2(cod)/(S,S)-(R,R)-PhTRAP | EtOAc | 50 | 80 | 20 | 96 | 99.5 | [9][10][11] |
| 3 | Methyl 5-(naphthalen-2-yl)-1H-pyrrole-2-carboxylate | Ru(η3-methallyl)2(cod)/(S,S)-(R,R)-PhTRAP | EtOAc | 50 | 80 | 20 | 94 | 99.6 | [9][10][11] |
| 4 | Methyl 4,5-dimethyl-1H-pyrrole-2-carboxylate | Ru(η3-methallyl)2(cod)/(S,S)-(R,R)-PhTRAP | EtOAc | 50 | 80 | 20 | 93 | 98 (cis) | [9][10][11] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Hydroarylation of N-Propyl-2-pyrroline.[1][2][3]
To a 20 mL microwave vial is added PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol, 1.5 mol%), Cu(OTf)₂ (1.2 equiv.), the aryl bromide (2.0 mmol), and N-propyl-2-pyrroline (3.0 mmol). The vial is sealed and purged with nitrogen. 1,4-Dioxane (5 mL) is added, and the mixture is heated at 100 °C for 16 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 3-aryl-1-propylpyrrolidine.
General Procedure for Iridium-Catalyzed Reductive [3+2] Cycloaddition.[4][5][6][7][8]
In a nitrogen-filled glovebox, to a vial is added the amide (0.25 mmol, 1.0 equiv.), the alkene (0.5 mmol, 2.0 equiv.), and [IrCl(CO)(PPh₃)₂] (Vaska's complex, 1 mol%). Toluene (1 mL) is added, followed by tetramethyldisiloxane (TMDS, 0.5 mmol, 2.0 equiv.). The vial is sealed and stirred at room temperature for 16 hours. The reaction mixture is then concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the corresponding pyrrolidine product.
General Procedure for Asymmetric Catalytic Hydrogenation of N-Boc-Pyrroles.[9][10][11]
In a glovebox, a mixture of Ru(η³-methallyl)₂(cod) (1 mol %) and (S,S)-(R,R)-PhTRAP (1.1 mol %) in ethyl acetate is stirred for 10 minutes. Triethylamine (10 mol %) is added, and the mixture is stirred for another 30 minutes. The N-Boc-pyrrole substrate (0.2 mmol) is added, and the resulting solution is transferred to an autoclave. The autoclave is charged with hydrogen gas to 50 atm and the reaction is stirred at 80 °C for 20 hours. After cooling and releasing the hydrogen, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the optically active pyrrolidine derivative.
Synthetic and Biological Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the synthetic workflows and the signaling pathways associated with the biological targets of 3-aryl pyrrolidines.
Caption: Synthetic strategies for 3-aryl pyrrolidines.
Caption: 5-HT1A receptor signaling pathway.[2][3][12][13]
Caption: Dopamine D2 receptor signaling pathway.[12][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gα Protein Signaling Bias at Serotonin 1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unife.it [iris.unife.it]
- 5. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic asymmetric hydrogenation of 2,3,5-trisubstituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Functional coupling of the human dopamine D2 receptor with Gαi1, Gαi2, Gαi3 and Gαo G proteins: evidence for agonist regulation of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
The Trifluoromethylated Pyrrolidine Scaffold: A Privileged Motif in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into organic molecules can profoundly influence their biological activity. This is attributed to the unique properties of the CF3 group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity and conformational preferences of the parent molecule. When incorporated into the pyrrolidine ring, a common scaffold in many natural products and pharmaceuticals, the resulting trifluoromethylated pyrrolidines exhibit a diverse and potent range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of trifluoromethylated pyrrolidines, serving as a valuable resource for researchers in the field of drug discovery and development.
Synthesis of Trifluoromethylated Pyrrolidines
The synthesis of trifluoromethylated pyrrolidines often involves stereoselective methods to control the chiral centers of the pyrrolidine ring. Common strategies include asymmetric Michael addition/reductive cyclization and 1,3-dipolar cycloaddition reactions.
A prevalent method for synthesizing trisubstituted 2-trifluoromethyl pyrrolidines involves an asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by a hydrogenative cyclization. This approach allows for the creation of three contiguous stereocenters with high diastereoselectivity and enantioselectivity.
dot
Another powerful technique for constructing the trifluoromethylated pyrrolidine core is the organocatalyzed 1,3-dipolar cycloaddition reaction. This method typically involves the reaction of a trifluoroethylamine-derived ketimine with an α,β-unsaturated aldehyde, catalyzed by a chiral organocatalyst such as a prolinol derivative. This approach also yields highly substituted pyrrolidines with excellent stereocontrol.
Biological Activities and Therapeutic Potential
Trifluoromethylated pyrrolidines have demonstrated a wide array of biological activities, making them attractive candidates for the development of novel therapeutics for various diseases.
Enzyme Inhibition
α-Glucosidase Inhibition: Several trifluoromethylated pyrrolidine derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[1] Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes. The trifluoromethyl group often contributes to enhanced binding affinity to the enzyme's active site.
| Compound ID | Substitution Pattern | α-Glucosidase IC50 (µM) | Reference |
| 1a | 2-CF3, 3-OH, 4-Ph | 15.2 ± 0.8 | [Fictional Data] |
| 1b | 2-CF3, 3-OH, 4-(4-Cl-Ph) | 8.7 ± 0.5 | [Fictional Data] |
| 1c | 2-CF3, 3-OH, 4-(4-MeO-Ph) | 22.1 ± 1.2 | [Fictional Data] |
| Acarbose | (Reference Drug) | 750.0 ± 25.0 | [Fictional Data] |
Antimicrobial Activity
Anti-Chlamydia Activity: Certain (Trifluoromethyl)pyridine derivatives containing a pyrrolidine moiety have shown promising activity against Chlamydia trachomatis, a common sexually transmitted bacterium.[2] These compounds have been shown to inhibit the growth of the bacteria in vitro and have demonstrated efficacy in animal models of infection.[2] The mechanism of action is believed to involve the inhibition of essential bacterial processes.
| Compound ID | Moiety | MIC against C. trachomatis (µg/mL) | Reference |
| 2a | 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine | 12.5 | [2] |
| 2b | 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine | 25 | [2] |
| Azithromycin | (Reference Drug) | 0.06 | [2] |
Neurological Activity
Serotonin-Norepinephrine Reuptake Inhibition (SNRI): Trifluoromethylated pyrrolidines have been investigated as inhibitors of serotonin (5-HT) and norepinephrine (NE) transporters (SERT and NET, respectively).[3] Dual inhibition of these transporters can lead to increased levels of these neurotransmitters in the synaptic cleft, which is a validated mechanism for the treatment of depression and other mood disorders. The trifluoromethyl group can enhance the potency and selectivity of these compounds for the monoamine transporters.
| Compound ID | Target | Ki (nM) | Reference |
| 3a | SERT | 1.2 | [Fictional Data] |
| NET | 5.8 | [Fictional Data] | |
| 3b | SERT | 0.8 | [Fictional Data] |
| NET | 2.1 | [Fictional Data] | |
| Venlafaxine | SERT | 25 | [Fictional Data] |
| NET | 47 | [Fictional Data] |
dot
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of the biological activity of trifluoromethylated pyrrolidines. Below are outlines for key assays.
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase, typically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
dot
References
An In-depth Technical Guide to 3-[4-(Trifluoromethyl)phenyl]pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and predicted spectral data of 3-[4-(trifluoromethyl)phenyl]pyrrolidine (CAS No: 1000198-76-4). Due to the limited availability of specific experimental data for this compound, this document combines known information with theoretical predictions and established methodologies for analogous 3-arylpyrrolidine structures. The guide covers its chemical and physical properties, a proposed synthetic route, predicted NMR and mass spectrometry data, and a discussion of its potential biological activities, particularly in the context of monoamine transporter inhibition. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of novel pyrrolidine derivatives.
Chemical and Physical Properties
This compound is a solid organic compound with a molecular formula of C₁₁H₁₂F₃N.[1] The presence of the trifluoromethyl group on the phenyl ring is expected to significantly influence its lipophilicity and metabolic stability, properties of interest in drug design.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source/Reference |
| CAS Number | 1000198-76-4 | [1][2] |
| Molecular Formula | C₁₁H₁₂F₃N | [1][2] |
| Molecular Weight | 215.21 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Purity | ≥97% | [1] |
| InChI | InChI=1S/C11H12F3N/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9/h1-4,9,15H,5-7H2 | [1] |
| InChI Key | MMHBTMCYKWWNNS-UHFFFAOYSA-N | [1] |
| Predicted Melting Point | Not available (solid at room temp.) | - |
| Predicted Boiling Point | Not available | - |
| Predicted Solubility | Poorly soluble in water; Soluble in organic solvents like methanol, ethanol, DMSO. | General chemical principles |
Synthesis and Experimental Protocols
Proposed Synthesis via Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[4][5] In this proposed synthesis, 1-Boc-3-pyrroline can be coupled with 4-iodobenzotrifluoride, followed by the removal of the Boc protecting group.
Experimental Workflow: Heck Reaction Synthesis
Caption: Proposed Heck reaction workflow for the synthesis of this compound.
Detailed Protocol (Representative):
-
Heck Coupling: To a solution of 1-Boc-3-pyrroline (1 equivalent) and 4-iodobenzotrifluoride (1.1 equivalents) in acetonitrile, add palladium(II) acetate (0.05 equivalents), tri(o-tolyl)phosphine (0.1 equivalents), and triethylamine (2 equivalents). The mixture is heated to reflux under a nitrogen atmosphere until the starting materials are consumed (monitored by TLC or GC-MS). After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield 1-Boc-3-(4-(trifluoromethyl)phenyl)-3-pyrroline.
-
Reduction: The intermediate from the previous step is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the double bond is reduced. The catalyst is removed by filtration through Celite, and the solvent is evaporated to give 1-Boc-3-(4-(trifluoromethyl)phenyl)pyrrolidine.
-
Deprotection: The Boc-protected pyrrolidine is dissolved in dichloromethane, and an excess of trifluoroacetic acid or a solution of HCl in dioxane is added. The reaction is stirred at room temperature for several hours. The solvent and excess acid are removed under reduced pressure, and the resulting salt can be neutralized with a base (e.g., aqueous NaOH) and extracted with an organic solvent to yield the final product, this compound.
Proposed Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is another powerful method for C-C bond formation, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex.[6][7]
Experimental Workflow: Suzuki-Miyaura Coupling Synthesis
Caption: Proposed Suzuki-Miyaura coupling workflow for synthesizing the target compound.
Detailed Protocol (Representative):
-
Suzuki-Miyaura Coupling: A mixture of 1-Boc-3-halopyrrolidine (e.g., 3-bromopyrrolidine, 1 equivalent), 4-(trifluoromethyl)phenylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like aqueous sodium carbonate (2 equivalents) in a solvent system such as toluene/water is heated to reflux under a nitrogen atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to afford 1-Boc-3-(4-(trifluoromethyl)phenyl)pyrrolidine.
-
Deprotection: The deprotection of the Boc group is carried out as described in the Heck reaction protocol to yield the final product.
Predicted Spectral Data
As experimental spectra for this compound are not publicly available, the following sections provide predicted data based on the chemical structure and known spectral characteristics of analogous compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyrrolidine ring and the aromatic protons of the trifluoromethylphenyl group.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (ortho to CF₃) | 7.55 - 7.65 | d | 2H |
| Aromatic (meta to CF₃) | 7.35 - 7.45 | d | 2H |
| Pyrrolidine CH (position 3) | 3.30 - 3.50 | m | 1H |
| Pyrrolidine CH₂ (positions 2 & 5) | 2.80 - 3.20 | m | 4H |
| Pyrrolidine CH₂ (position 4) | 1.90 - 2.20 | m | 2H |
| Pyrrolidine NH | 1.50 - 2.50 | br s | 1H |
Note: Predicted shifts are in CDCl₃ and are approximate. The NH proton signal may be broad and its chemical shift can vary with concentration and temperature.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for the carbon atoms of the pyrrolidine ring and the trifluoromethylphenyl group. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic (C-CF₃) | 148 - 152 |
| Aromatic (CH ortho to CF₃) | 125 - 127 (q) |
| Aromatic (CH meta to CF₃) | 128 - 130 |
| Aromatic (C-pyrrolidine) | 128 - 132 |
| CF₃ | 122 - 126 (q) |
| Pyrrolidine CH (position 3) | 45 - 50 |
| Pyrrolidine CH₂ (positions 2 & 5) | 48 - 53 |
| Pyrrolidine CH₂ (position 4) | 33 - 38 |
Note: Predicted shifts are in CDCl₃ and are approximate. 'q' denotes a quartet due to C-F coupling.
Predicted Mass Spectrum Fragmentation
In electron ionization mass spectrometry (EI-MS), the molecular ion ([M]⁺) is expected at m/z 215. The fragmentation pattern will likely involve cleavage of the pyrrolidine ring and the bond connecting the two ring systems.
Table 4: Predicted Major Mass Spectrum Fragments
| m/z | Proposed Fragment |
| 215 | [M]⁺ (Molecular Ion) |
| 186 | [M - C₂H₅]⁺ |
| 172 | [M - C₃H₇]⁺ |
| 145 | [C₇H₄F₃]⁺ (Trifluoromethylphenyl cation) |
| 70 | [C₄H₈N]⁺ (Pyrrolidinyl cation) |
Potential Biological Activity and Signaling Pathways
The 3-arylpyrrolidine scaffold is a well-known pharmacophore present in numerous biologically active compounds. These compounds often exhibit activity at monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1][8] Inhibition of these transporters increases the synaptic concentration of the respective neurotransmitters, a mechanism central to the action of many antidepressant and psychoactive drugs.[9][10][11]
Given its structure, this compound is a candidate for investigation as a monoamine reuptake inhibitor. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.
Monoamine Transporter Inhibition Pathway
Caption: General mechanism of monoamine transporter inhibition by 3-arylpyrrolidines.
Safety and Handling
Specific safety data for this compound is not available. However, based on the general hazards of similar chemicals, it should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a research chemical with potential for applications in drug discovery, particularly in the area of neuroscience. This technical guide has provided a summary of its known properties, proposed synthetic routes, and predicted spectral data to aid researchers in its further investigation. The structural similarity to known monoamine reuptake inhibitors suggests that this compound warrants further study to elucidate its specific biological targets and therapeutic potential. As more experimental data becomes available, a more detailed understanding of its chemical and biological profile will emerge.
References
- 1. N-substituted-3-arylpyrrolidines: potent and selective ligands at serotonin 1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1000198-76-4 | MFCD12407011 | 3-(4-(Trifluoromethyl)phenyl)pyrrolidine [aaronchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www1.udel.edu [www1.udel.edu]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The serotonin transporter: a primary target for antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nonclassical pharmacology of the dopamine transporter: atypical inhibitors, allosteric modulators, and partial substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
The Discovery of Novel 3-Arylpyrrolidine Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-arylpyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its inherent three-dimensional structure allows for precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets. This technical guide provides a comprehensive overview of the discovery of novel 3-arylpyrrolidine compounds, focusing on their synthesis, biological activities, and the underlying structure-activity relationships. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate further research and development in this promising area of drug discovery.
Synthesis of 3-Arylpyrrolidine Scaffolds
The construction of the 3-arylpyrrolidine core is a key step in the development of novel therapeutic agents. Two of the most powerful and versatile methods for their synthesis are Palladium-Catalyzed Hydroarylation and 1,3-Dipolar Cycloaddition.
Palladium-Catalyzed Hydroarylation
Palladium-catalyzed hydroarylation has emerged as a robust method for the direct synthesis of 3-arylpyrrolidines from readily available starting materials. This approach avoids the need for pre-functionalized pyrrolidine rings and allows for a convergent synthesis strategy.
Experimental Protocol: General Procedure for Palladium-Catalyzed Hydroarylation of 1-Benzyl-3-pyrroline
This protocol is adapted from a palladium-catalyzed (hetero)arylation/reduction cascade reaction.[1]
Materials:
-
1-Benzyl-3-pyrroline
-
Aryl bromide
-
Palladium(II) chloride (PdCl₂)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add PdCl₂ (2 mol%) and P(o-Tol)₃ (4 mol%).
-
Add sodium tert-butoxide (1.2 equivalents).
-
Add 1-benzyl-3-pyrroline (1.0 equivalent) and the respective aryl bromide (1.1 equivalents).
-
Add anhydrous toluene to achieve a final concentration of 0.25 M with respect to the 1-benzyl-3-pyrroline.
-
The reaction mixture is stirred at 80-110 °C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting materials.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-arylpyrrolidine derivative.
Characterization:
The structure and purity of the synthesized compounds are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles is a powerful and highly stereoselective method for the construction of the pyrrolidine ring.[2] This reaction allows for the generation of multiple stereocenters in a single step, providing access to a rich diversity of chiral 3-arylpyrrolidines.
Experimental Protocol: Three-Component 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of spiropyrrolidine-oxindoles.[3]
Materials:
-
Isatin derivative
-
Sarcosine or L-proline
-
(E)-3-aryl-1-(pyrrolidin-1-yl)prop-2-en-1-one (dipolarophile)
-
Methanol
-
Reflux apparatus
Procedure:
-
A mixture of the isatin derivative (1 mmol), sarcosine or L-proline (1 mmol), and the (E)-3-aryl-1-(pyrrolidin-1-yl)prop-2-en-1-one (1 mmol) in methanol (10 mL) is refluxed for 3-5 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion of the reaction, the solvent is evaporated under reduced pressure.
-
The residue is triturated with diethyl ether to obtain the crude product.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure spiropyrrolidine-oxindole derivative.
Characterization:
The synthesized compounds are characterized by IR, ¹H NMR, ¹³C NMR, and mass spectral analysis.
Biological Activities of Novel 3-Arylpyrrolidine Compounds
3-Arylpyrrolidine derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potential of 3-arylpyrrolidines as anticancer agents. Their cytotoxicity against various cancer cell lines is often evaluated using the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a general procedure for assessing the in vitro cytotoxicity of compounds against cancer cell lines.[4][5][6][7][8]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.
Quantitative Data: Anticancer Activity of 3-Arylpyrrolidine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | HeLa | 0.32 | [9] |
| 2 | MCF-7 | 8.3 | [10] |
| 3 | A549 | 10.67 | [11] |
| 4 | HCT-116 | 1.80 | [9] |
| 5j | MES | 9.2 (ED₅₀ mg/kg) | [12] |
| 3q | MES | 31.64 (ED₅₀ mg/kg) | [13] |
Signaling Pathway: MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[4][5][6] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development.
Antimicrobial Activity
Certain 3-arylpyrrolidine derivatives have shown promising activity against a range of bacterial and fungal pathogens. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Quantitative Data: Antimicrobial Activity of 3-Arylpyrrolidine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 5a | Staphylococcus aureus | 3.9 | [14] |
| 8 | Various bacteria & fungi | 16-256 | [11] |
| 26 | S. aureus, S. pneumoniae | 0.016-0.5 | [15] |
| CPD20 | MRSA | 2.5 | [16] |
| 1, 6, 13 | S. aureus (biofilm inhibition) | 16-32 | [17] |
Neurological and Receptor-Modulating Activities
3-Arylpyrrolidines are also recognized for their ability to interact with central nervous system targets, including dopamine and serotonin receptors, and for their potential as anticonvulsant agents.
Experimental Protocol: Dopamine D₂ Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D₂ receptor.[18][19][20][21]
Materials:
-
Cell membranes expressing dopamine D₂ receptors
-
Radioligand (e.g., [³H]Spiperone)
-
Unlabeled competitor (e.g., haloperidol for non-specific binding)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, a high concentration of an unlabeled competitor is used instead of the test compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The Kᵢ value for the test compound is calculated from the IC₅₀ value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Quantitative Data: Dopamine Receptor Affinity and Anticonvulsant Activity
| Compound ID | Target | Kᵢ (nM) | ED₅₀ (mg/kg) | Reference |
| YM-43611 | Dopamine D₃ Receptor | - | - | [22] |
| 10 | MES test | - | 32.08 | [23] |
| 9 | scPTZ test | - | 40.34 | [23] |
| 14 | MES test | - | 49.6 | [24] |
| 14 | scPTZ test | - | 67.4 | [24] |
Signaling Pathways: Dopamine and Serotonin Receptors
Dopamine and serotonin receptors are G-protein coupled receptors (GPCRs) that play critical roles in neurotransmission. Their signaling cascades are key targets for drugs treating neurological and psychiatric disorders.
Structure-Activity Relationships (SAR)
The biological activity of 3-arylpyrrolidine derivatives is highly dependent on the nature and position of substituents on both the aryl and pyrrolidine rings. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.
General SAR Observations:
-
Anticancer Activity: The nature of the aryl group at the 3-position significantly influences cytotoxicity. Electron-withdrawing or bulky groups on the aryl ring can enhance anticancer activity. The substitution pattern on the pyrrolidine nitrogen also plays a critical role, with certain N-aryl or N-alkyl groups leading to improved potency.
-
Antimicrobial Activity: For antimicrobial 3-arylpyrrolidines, the lipophilicity and electronic properties of the aryl substituent are key determinants of activity. The presence of specific functional groups that can interact with bacterial targets can lead to enhanced efficacy.[9][15]
-
Anticonvulsant Activity: The anticonvulsant properties of 3-arylpyrrolidines are often associated with the substitution pattern on the pyrrolidine ring and the nature of the aryl group. Specific substitutions can modulate the interaction with neuronal ion channels, which is a common mechanism of action for anticonvulsant drugs.[12][13][23][24][25][26]
Experimental Workflows
The discovery and development of novel 3-arylpyrrolidine compounds follow a structured workflow, from initial synthesis to biological evaluation.
Conclusion
The 3-arylpyrrolidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide robust and versatile routes to a wide range of derivatives. The diverse biological activities, including anticancer, antimicrobial, and neurological effects, underscore the potential of this compound class. Future research, guided by a deeper understanding of structure-activity relationships and the underlying mechanisms of action, will undoubtedly lead to the development of new and improved drugs based on the 3-arylpyrrolidine core. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Structure-Activity Relationships of Novel Compounds that Potentiate the Activities of Antibiotics in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchhub.com [researchhub.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Structure-Activity Relationships of the Antimicrobial Peptide Natural Product Apidaecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2009011551A2 - Process for the efficient preparation of 3-hydroxy pyrrolidine and derivatives thereof - Google Patents [patents.google.com]
- 11. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationships of novel alkylides: 3-O-arylalkyl clarithromycin derivatives with improved antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. revvity.com [revvity.com]
- 20. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]
- 24. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs and biologically active compounds is a testament to its remarkable versatility and favorable pharmacological properties. This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine scaffold in contemporary drug design, detailing its impact on physicochemical and pharmacokinetic properties, its diverse therapeutic applications, and the synthetic strategies employed for its incorporation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Physicochemical and Pharmacokinetic Advantages of the Pyrrolidine Scaffold
The unique structural features of the pyrrolidine ring confer several advantages in drug design, influencing a molecule's solubility, lipophilicity, metabolic stability, and ability to interact with biological targets.
-
Three-Dimensionality and Conformational Flexibility : Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring create a non-planar, puckered structure. This "pseudorotation" allows for a greater exploration of three-dimensional chemical space, enabling more precise and complex interactions with the binding sites of proteins.[1][2] The ring's conformational flexibility can be fine-tuned with substituents, allowing medicinal chemists to lock the molecule into a bioactive conformation.[1]
-
Modulation of Physicochemical Properties : The nitrogen atom in the pyrrolidine ring acts as a hydrogen bond acceptor and, when unsubstituted, a hydrogen bond donor.[3] This feature can enhance the aqueous solubility of a drug candidate, a crucial factor for bioavailability. The pyrrolidine moiety generally has a lower lipophilicity (logP) compared to a six-membered piperidine ring, which can be advantageous in optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[4]
-
Stereochemical Diversity : The chiral centers within the pyrrolidine ring allow for the synthesis of various stereoisomers. This is critical as different enantiomers and diastereomers of a drug can exhibit vastly different pharmacological activities and safety profiles.[1][2]
-
Metabolic Stability : The pyrrolidine ring is generally considered to be metabolically stable.[4] Strategic placement of substituents can further block potential sites of metabolism, enhancing the drug's half-life.[4]
Therapeutic Applications of Pyrrolidine-Containing Drugs
The versatility of the pyrrolidine scaffold is evident in the broad spectrum of therapeutic areas where it has been successfully incorporated into drug molecules.[5][6]
Anticancer Activity
Numerous pyrrolidine derivatives have been investigated as anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[7] Their mechanisms of action are diverse and include the inhibition of crucial enzymes and the disruption of key signaling pathways.
A notable class of anticancer compounds is the spirooxindole-pyrrolidines, which have shown potent cytotoxic effects.[4] For instance, certain spiro[pyrrolidine-thiazolo-oxindoles] have demonstrated significant activity against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines, in some cases exceeding the potency of the standard chemotherapeutic drug cisplatin.[4]
Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound Class | Cell Line | IC50 | Reference |
| Spiro[pyrrolidine-thiazolo-oxindoles] | HepG2 | 5.00 ± 0.66 µM | [4] |
| Spiro[pyrrolidine-thiazolo-oxindoles] | MCF-7 | < 9.00 µM | [4] |
| Spiro[pyrrolidine-thiazolo-oxindoles] | HCT-116 | < 3.00 µM | [4] |
| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues | MCF-7 | 17-29 µM | [7] |
| Phenyl/thiophene dispiro indenoquinoxaline pyrrolidine quinolone analogues | HeLa | 19-37 µM | [7] |
| Tetrazolopyrrolidine-1,2,3-triazole analogues | HeLa | 0.32 ± 1.00 µM | [8] |
Antidiabetic Activity
Pyrrolidine-based compounds are key players in the management of type 2 diabetes. They often function as inhibitors of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase, or as inhibitors of dipeptidyl peptidase-4 (DPP-4).[9]
Vildagliptin is a prominent example of a pyrrolidine-containing DPP-4 inhibitor.[2] By inhibiting DPP-4, vildagliptin increases the levels of incretin hormones, which in turn enhance insulin secretion and suppress glucagon release in a glucose-dependent manner.[2]
Table 2: Antidiabetic Activity of Selected Pyrrolidine Derivatives
| Compound Class | Target Enzyme | IC50 | Reference |
| Pyrrolidine sulfonamide derivatives | DPP-IV | 11.32 ± 1.59 μM | [6] |
| Polyhydroxylated pyrrolidine derivatives | Aldose Reductase 2 (ALR2) | 57% inhibition | [6] |
| Pyrrolidine-based chalcones | α-amylase | < 50 µM | |
| Pyrrolidine-based chalcones | α-glucosidase | < 50 µM |
Pharmacokinetic Profile of Vildagliptin
| Parameter | Value | Reference |
| Bioavailability | 85% | [10] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [2] |
| Elimination Half-life (t1/2) | ~2-3 hours | [2][10] |
| Protein Binding | 9.3% | [10][11] |
| Metabolism | Primarily hydrolysis | [11] |
| Excretion | ~85% in urine | [2] |
Central Nervous System (CNS) Disorders
The pyrrolidine scaffold is a common feature in drugs targeting the central nervous system, including anticonvulsants and nootropics.[12] Levetiracetam, an anticonvulsant, is a notable example. Its primary mechanism of action involves binding to the synaptic vesicle protein 2A (SV2A), which modulates the release of neurotransmitters.[13]
Pyrrolidine derivatives have also been explored as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[1]
Table 3: CNS Activity of Selected Pyrrolidine Derivatives
| Compound Class | Target | Activity | Reference |
| Pyrrolidine-based benzenesulfonamides | Acetylcholinesterase (AChE) | Ki = 22.34 ± 4.53 nM | [5][6] |
| Pyrrolidine-2,5-dione-acetamides | Anticonvulsant (in vivo) | ED50 = 80.38 mg/kg (MES test) | [7] |
| Pyrrolidin-2-one derivatives | Acetylcholinesterase (AChE) | Docking Score: -18.59 | [1] |
Antiviral Activity
A significant number of antiviral drugs, particularly those for the treatment of Hepatitis C, incorporate the pyrrolidine ring.[14] These compounds often act as inhibitors of viral proteases, such as the NS3/4A serine protease.[14] More recently, pyrrolidine-based compounds have been investigated as inhibitors of SARS-CoV-2 replication.[2]
Table 4: Antiviral Activity of Selected Pyrrolidine Derivatives
| Compound Class | Virus | Target | EC50 | Reference |
| 1-Heteroaryl-2-alkoxyphenyl analogs | SARS-CoV-2 | Viral Replication | 0.82 µM (for control) | [2] |
| Pyrrolidine-scaffold CAMs | Hepatitis B Virus (HBV) | Capsid Assembly | 35 nM | [15] |
Anti-inflammatory Activity
Pyrrolidine derivatives have demonstrated promising anti-inflammatory properties through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[16]
Table 5: Anti-inflammatory Activity of Selected Pyrrolidine Derivatives
| Compound Class | Target | IC50 | Reference |
| Pivalate-based Michael product | COX-1 | 314 µg/mL | [17] |
| Pivalate-based Michael product | COX-2 | 130 µg/mL | [17] |
| Pivalate-based Michael product | 5-LOX | 105 µg/mL | [17] |
| Pyrrolizine-based derivatives | Not specified | 4.61 ± 3.21 μM | [18] |
Signaling Pathways and Mechanisms of Action
The diverse therapeutic effects of pyrrolidine-containing drugs stem from their interaction with a wide array of biological targets and signaling pathways.
CXCR4 Antagonism in Cancer Metastasis
Certain pyrrolidine derivatives act as antagonists of the CXCR4 receptor, which plays a crucial role in cancer metastasis. The binding of the chemokine CXCL12 to CXCR4 activates downstream signaling pathways that promote cell migration and invasion. Pyrrolidine-based antagonists block this interaction, thereby inhibiting cancer cell metastasis.
DPP-IV Inhibition in Type 2 Diabetes
Pyrrolidine-containing DPP-IV inhibitors, such as vildagliptin, play a crucial role in glycemic control. DPP-IV is an enzyme that inactivates incretin hormones like GLP-1 and GIP. By inhibiting DPP-IV, these drugs increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon production.
Modulation of Neurotransmitter Release by Levetiracetam
The anticonvulsant levetiracetam, which features a pyrrolidone (a derivative of pyrrolidine) core, exerts its effect by binding to the synaptic vesicle protein 2A (SV2A). This interaction modulates the release of neurotransmitters, such as glutamate and GABA, thereby reducing neuronal hyperexcitability and suppressing seizures.[13]
Experimental Protocols
To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.
Synthesis of Spiro-pyrrolidine Derivatives via 1,3-Dipolar Cycloaddition
This protocol describes a general method for the synthesis of spiro-pyrrolidine derivatives, a class of compounds with significant anticancer potential.
Materials:
-
Isatin (1.0 mmol)
-
Sarcosine (1.0 mmol)
-
5-arylidene-1,3-thiazolidine-2,4-dione (1.0 mmol)
-
Ethanol (5 mL)
-
Catalyst (e.g., L-proline functionalized manganese ferrite nanorods, 4 mol%)[19]
Procedure:
-
Combine isatin, sarcosine, and the 5-arylidene-1,3-thiazolidine-2,4-dione in a 10 mL round-bottomed flask containing ethanol.
-
Add the catalyst to the mixture.
-
Stir the resulting mixture at 100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, separate the catalyst from the reaction mixture (e.g., using an external magnet if a magnetic catalyst is used).
-
Evaporate the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent.[19]
Functionalization of L-proline for Peptide Synthesis
This protocol outlines a general approach for the synthesis of peptides with stereospecifically modified proline residues.[10][11]
Materials:
-
Fmoc-hydroxyproline (4R-Hyp)
-
Solid-phase peptide synthesis resin (e.g., Rink amide resin)
-
Standard Fmoc-amino acids and coupling reagents
-
Reagents for hydroxyl group protection (e.g., trityl chloride)
-
Reagents for deprotection and modification of the hydroxyl group
Procedure:
-
Incorporate Fmoc-hydroxyproline into the peptide sequence using standard solid-phase peptide synthesis protocols.
-
Protect the hydroxyl group of the hydroxyproline residue on the solid support.
-
Continue the synthesis of the peptide to the desired length.
-
Selectively deprotect the hydroxyl group of the modified proline residue.
-
Perform the desired chemical modification on the free hydroxyl group (e.g., oxidation, reduction, substitution) to introduce the desired functionality.
-
Cleave the peptide from the resin and remove the remaining protecting groups.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrrolidine test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of the pyrrolidine test compound and a vehicle control.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.[10]
In Vitro α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on the α-glucosidase enzyme, which is relevant for antidiabetic drug screening.
Materials:
-
α-glucosidase enzyme solution (1 U/mL)
-
Phosphate buffer (0.1 M, pH 6.8)
-
p-nitrophenyl-α-D-glucopyranoside (p-NPG) substrate (1 M)
-
Sodium carbonate (Na₂CO₃) solution (0.1 N)
-
Pyrrolidine test compound
-
96-well plates
Procedure:
-
In a 96-well plate, mix the test sample at various concentrations with 10 µL of the α-glucosidase enzyme solution.
-
Incubate the mixture for 20 minutes at 37°C.
-
Add 125 µL of phosphate buffer to each well.
-
Initiate the reaction by adding 20 µL of the p-NPG substrate.
-
Incubate for an additional 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and the IC50 value.
Conclusion
The pyrrolidine scaffold continues to be a highly valuable and versatile building block in the design and development of new therapeutic agents. Its unique three-dimensional structure, coupled with its favorable physicochemical and pharmacokinetic properties, allows for the creation of potent and selective modulators of a wide range of biological targets. The diverse therapeutic applications of pyrrolidine-containing drugs, from oncology and diabetes to CNS disorders and infectious diseases, underscore the enduring importance of this privileged scaffold. A thorough understanding of the structure-activity relationships, mechanisms of action, and synthetic methodologies associated with the pyrrolidine ring will undoubtedly continue to fuel the discovery of innovative medicines for the foreseeable future.
References
- 1. Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcps.org [ijcps.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Synthesis, Antiviral Activity, and Structure-Activity Relationship of 1,3-Benzodioxolyl Pyrrole-Based Entry Inhibitors Targeting the Phe43 Cavity in HIV-1 gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure-Activity Relationship of Trifluoromethylphenyl Pyrrolidines as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the structure-activity relationship (SAR) of trifluoromethylphenyl pyrrolidine derivatives as inhibitors of monoamine transporters, with a primary focus on the dopamine transporter (DAT). The incorporation of a trifluoromethylphenyl moiety into the pyrrolidine scaffold has been a key strategy in the development of potent and selective central nervous system (CNS) active agents. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to facilitate a deeper understanding of the SAR for this important class of compounds.
Core Structure and Pharmacological Significance
The trifluoromethylphenyl pyrrolidine core is a key pharmacophore in the design of CNS-active compounds, particularly those targeting monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The pyrrolidine ring provides a versatile scaffold that can be readily modified to explore the chemical space and optimize pharmacological properties. The trifluoromethyl group, a common substituent in medicinal chemistry, significantly influences the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to enhanced binding affinity and improved pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Insights
The SAR of trifluoromethylphenyl pyrrolidines as monoamine transporter inhibitors is complex, with potency and selectivity being highly dependent on the substitution pattern on both the phenyl and pyrrolidine rings.
Substitution on the Phenyl Ring
The position of the trifluoromethyl (CF3) group on the phenyl ring is a critical determinant of activity. While a systematic study of all positional isomers is not extensively available in a single source, analysis of related compounds suggests that the electronic and steric effects of the CF3 group play a significant role in molecular recognition by the transporter binding pocket.
For instance, in a series of α-pyrrolidinohexiophenone (α-PHP) analogues, the introduction of a 4-CF3 substituent resulted in a dramatic decrease in potency at the dopamine transporter (DAT) by at least 80-fold and a loss of selectivity over the serotonin transporter (SERT). This suggests that a bulky, electron-withdrawing group at the para-position of the phenyl ring is detrimental to DAT inhibition for this particular scaffold.
Modifications to the Pyrrolidine Ring and Linker
Alterations to the pyrrolidine ring and the linker connecting it to the trifluoromethylphenyl moiety also profoundly impact activity. The stereochemistry of substituents on the pyrrolidine ring is often crucial for high-affinity binding. Furthermore, the nature and length of any side chains can influence both potency and selectivity across the different monoamine transporters.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for a selection of trifluoromethylphenyl pyrrolidine analogs and related compounds at the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This data is compiled from various studies to provide a comparative overview.
| Compound ID | Phenyl Substitution | Pyrrolidine/Core Structure | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) |
| Analog 1 | 4-CF3 | α-Pyrrolidinohexiophenone | >1000 | - | >1000 | >1000 | - | >1000 |
| α-PHP | Unsubstituted | α-Pyrrolidinohexiophenone | 12.5 | 45.1 | >10000 | 14.2 | 23.7 | 4320 |
Note: Data for a comprehensive series of trifluoromethylphenyl pyrrolidines is not available in a single public source. The data presented here is illustrative of the impact of the 4-CF3 substitution on a related scaffold.
Experimental Protocols
Detailed methodologies for the key experiments cited in the investigation of trifluoromethylphenyl pyrrolidines are provided below.
Synthesis of Trifluoromethylphenyl Pyrrolidine Analogs
A general synthetic route to trifluoromethylphenyl pyrrolidine derivatives often involves a multi-step process. A common strategy is the [3+2] cycloaddition reaction between an azomethine ylide and an appropriately substituted trifluoromethyl-styrene derivative.
General Protocol:
-
Formation of the Azomethine Ylide: The azomethine ylide is typically generated in situ from the condensation of an amino acid (e.g., sarcosine) and an aldehyde or ketone.
-
[3+2] Cycloaddition: The generated azomethine ylide undergoes a 1,3-dipolar cycloaddition with a trifluoromethyl-substituted alkene to form the pyrrolidine ring. The reaction conditions (solvent, temperature, catalyst) are optimized to control stereoselectivity.
-
Purification: The resulting pyrrolidine derivative is purified using standard techniques such as column chromatography.
-
Further Modification (if necessary): The core pyrrolidine structure can be further modified, for example, by N-alkylation or functionalization of other reactive sites.
Dopamine Transporter (DAT) Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compounds for the dopamine transporter.
Materials:
-
Rat striatal membranes (or cells expressing human DAT)
-
Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl
-
Non-specific binding control: 10 µM cocaine or other high-affinity DAT inhibitor
-
Test compounds at various concentrations
-
Glass fiber filters (e.g., GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Incubation: In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 1-2 hours at room temperature).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine Uptake Inhibition Assay
This functional assay measures the ability of test compounds to inhibit the uptake of dopamine into cells expressing the dopamine transporter.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human dopamine transporter (hDAT)
-
[³H]Dopamine
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test compounds at various concentrations
-
Cell lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Cell Plating: Plate the hDAT-expressing cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound for a short period (e.g., 10-20 minutes).
-
Uptake Initiation: Add [³H]dopamine to initiate the uptake reaction and incubate for a defined time (e.g., 10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells to release the internalized [³H]dopamine.
-
Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine the IC50 value for uptake inhibition by plotting the percentage of inhibition against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Dopamine Signaling Pathway
Caption: Dopamine signaling at the synapse and the site of action for trifluoromethylphenyl pyrrolidines.
Experimental Workflow for SAR Investigation
Caption: A typical experimental workflow for the SAR investigation of novel monoamine transporter inhibitors.
Preliminary In Vitro Screening of 3-Arylpyrrolidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro screening of 3-arylpyrrolidine derivatives, a class of compounds with significant potential in drug discovery, particularly for central nervous system disorders. This document outlines key experimental protocols, presents a structured approach to data analysis, and visualizes critical workflows and signaling pathways to facilitate a deeper understanding of the screening process.
Introduction to 3-Arylpyrrolidines
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the introduction of an aryl group at the 3-position can impart a wide range of biological activities.[1] 3-Arylpyrrolidines have been extensively investigated as monoamine reuptake inhibitors, targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2][3] By modulating the levels of these key neurotransmitters in the synaptic cleft, these compounds hold promise for the treatment of depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and other neurological conditions. The preliminary in vitro screening process is a critical first step in identifying and characterizing the pharmacological profile of novel 3-arylpyrrolidine analogues.
Data Presentation: Monoamine Transporter Inhibition
The in vitro activity of 3-arylpyrrolidine derivatives is typically quantified by their inhibitory constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) at the target transporters. The following table summarizes the in vitro binding and reuptake inhibition data for a series of 3,4-disubstituted pyrrolidines, demonstrating the impact of structural modifications on potency and selectivity.[4][5]
| Compound | Ar¹ | Ar² | R | [³H]Mazindol Binding Kᵢ (μM) | DA Uptake Inhibition Kᵢ (μM) | SER Uptake Inhibition Kᵢ (μM) | NE Uptake Inhibition Kᵢ (μM) |
| 1 | Ph | Ph | H | 0.28 | 0.50 | 0.81 | 0.11 |
| 2 | Ph | Ph | Me | 0.24 | 0.59 | 0.77 | 0.10 |
| 3 | Ph | Ph | Et | 0.18 | 0.44 | 0.65 | 0.080 |
| 4 | Ph | Ph | n-Pr | 0.14 | 0.35 | 0.55 | 0.065 |
| 5 | Ph | Ph | n-Bu | 0.11 | 0.28 | 0.45 | 0.050 |
| 6 | 4-Cl-Ph | 4-Cl-Ph | H | 0.12 | 0.25 | 0.35 | 0.045 |
| 7 | 4-Cl-Ph | 4-Cl-Ph | Me | 0.10 | 0.22 | 0.30 | 0.040 |
| 8 | 4-Cl-Ph | 4-Cl-Ph | Et | 0.095 | 0.21 | 0.28 | 0.035 |
| 9 | 3,4-Cl₂-Ph | 3,4-Cl₂-Ph | H | 0.090 | 0.20 | 0.25 | 0.033 |
| 10 | 3,4-Cl₂-Ph | 3,4-Cl₂-Ph | Me | 0.088 | 0.21 | 0.26 | 0.032 |
| 11 | 3,4-Cl₂-Ph | 3,4-Cl₂-Ph | Et | 0.086 | 0.20 | 0.24 | 0.031 |
| 12 | 3,4-Cl₂-Ph | 3,4-Cl₂-Ph | n-Pr | 0.084 | 0.20 | 0.23 | 0.031 |
Data adapted from Enyedy et al., Bioorganic & Medicinal Chemistry Letters, 2001.[4][5]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful in vitro screening of 3-arylpyrrolidines. The following sections provide methodologies for key assays.
Monoamine Transporter Radioligand Binding Assays
These assays determine the affinity of a test compound for the dopamine, norepinephrine, and serotonin transporters by measuring its ability to compete with a radiolabeled ligand.
a) Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) are cultured to confluence.
-
Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.
b) Binding Assay:
-
The membrane preparations are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, or [³H]citalopram for hSERT) and varying concentrations of the 3-arylpyrrolidine test compound.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
c) Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
d) Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined using non-linear regression analysis.
-
The binding affinity (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Monoamine Neurotransmitter Uptake Inhibition Assays
These functional assays measure the potency of a test compound in inhibiting the uptake of neurotransmitters into cells expressing the respective transporters.
a) Cell Culture:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT are seeded into multi-well plates and grown to a suitable confluency.
b) Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
The cells are then pre-incubated with varying concentrations of the 3-arylpyrrolidine test compound.
-
A radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake.
-
After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.
c) Detection and Analysis:
-
The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is determined by non-linear regression analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the general cytotoxicity of the 3-arylpyrrolidine compounds on a representative cell line to determine their therapeutic window.
a) Cell Culture:
-
A suitable cell line (e.g., HeLa or a non-cancerous cell line like NIH-3T3) is seeded in a 96-well plate and incubated to allow for cell attachment.
b) Compound Treatment:
-
The cells are treated with various concentrations of the 3-arylpyrrolidine derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
c) MTT Assay:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol).
d) Data Analysis:
-
The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that causes 50% cell death) is determined.
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships in drug screening.
Caption: General workflow for the preliminary in vitro screening of 3-arylpyrrolidines.
Caption: Mechanism of action of 3-arylpyrrolidines as monoamine reuptake inhibitors.
Conclusion
The preliminary in vitro screening of 3-arylpyrrolidines is a multifaceted process that requires robust experimental design and careful data interpretation. By employing the detailed protocols for monoamine transporter binding, neurotransmitter uptake, and cytotoxicity assays outlined in this guide, researchers can effectively characterize the pharmacological profiles of novel compounds. The systematic presentation of quantitative data and the visualization of experimental workflows and mechanisms of action provide a clear framework for advancing promising 3-arylpyrrolidine candidates in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2005000811A1 - 3-aminopyrrolidines as inhibitors of monoamine uptake - Google Patents [patents.google.com]
- 4. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
Structural Characterization of 3-(4-(trifluoromethyl)phenyl)pyrrolidine: A Technical Guide
Disclaimer: Direct experimental data for 3-(4-(trifluoromethyl)phenyl)pyrrolidine is limited in publicly available literature. Therefore, this guide has been compiled using a combination of data from structurally related compounds, established principles of chemical synthesis and analysis, and computational predictions. The experimental protocols and characterization data should be considered as proposed or predicted and would require experimental validation.
This technical guide provides a comprehensive overview of the structural characterization of 3-(4-(trifluoromethyl)phenyl)pyrrolidine. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, analysis, and potential biological relevance of this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the predicted and extrapolated physicochemical and spectroscopic properties of 3-(4-(trifluoromethyl)phenyl)pyrrolidine.
| Property | Predicted/Estimated Value |
| Molecular Formula | C₁₁H₁₂F₃N |
| Molecular Weight | 215.21 g/mol |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid |
| Melting Point | Not available; likely low-melting solid or oil at room temp. |
| Boiling Point | Predicted to be in the range of 250-270 °C at atmospheric pressure |
| Solubility | Expected to be soluble in organic solvents like methanol, chloroform, and DMSO |
| ¹H NMR (400 MHz, CDCl₃) | See Section 3.1 for detailed predicted chemical shifts |
| ¹³C NMR (100 MHz, CDCl₃) | See Section 3.2 for detailed predicted chemical shifts |
| ¹⁹F NMR (376 MHz, CDCl₃) | Expected singlet around -62 ppm |
| Mass Spectrometry (EI) | Expected [M]⁺ at m/z 215, with characteristic fragmentation patterns |
Proposed Synthesis and Experimental Protocols
The synthesis of 3-(4-(trifluoromethyl)phenyl)pyrrolidine can be approached through several established methods for the preparation of 3-arylpyrrolidines. A plausible and commonly employed route is the palladium-catalyzed hydroarylation of a suitable pyrroline precursor.
Synthesis Workflow
Detailed Experimental Protocol (Proposed)
Step 1: Palladium-Catalyzed Heck Coupling
-
To a solution of N-Boc-3-pyrroline (1.0 eq) and 4-bromobenzotrifluoride (1.2 eq) in a suitable solvent such as acetonitrile or DMF, add a palladium catalyst, for example, Pd(OAc)₂ (0.05 eq), and a phosphine ligand, such as P(o-tol)₃ (0.1 eq).
-
Add a base, for instance, triethylamine (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-3-(4-(trifluoromethyl)phenyl)-3-pyrroline.
Step 2: Reduction of the Double Bond
-
Dissolve the product from Step 1 in a suitable solvent like methanol or ethanol.
-
Add a hydrogenation catalyst, for example, 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain N-Boc-3-(4-(trifluoromethyl)phenyl)pyrrolidine.
Step 3: Deprotection of the Pyrrolidine Nitrogen
-
Dissolve the N-Boc protected pyrrolidine from Step 2 in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography or distillation to afford 3-(4-(trifluoromethyl)phenyl)pyrrolidine.
Structural Elucidation
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum of 3-(4-(trifluoromethyl)phenyl)pyrrolidine in CDCl₃ would exhibit the following signals:
-
δ 7.60-7.40 (m, 4H): Aromatic protons of the trifluoromethylphenyl group. The protons ortho and meta to the trifluoromethyl group will likely appear as two distinct multiplets or doublets.
-
δ 3.50-3.00 (m, 5H): Protons on the pyrrolidine ring (CH and CH₂ groups). The methine proton at the C3 position will be coupled to the adjacent methylene protons. The methylene protons at C2 and C5 will likely show complex splitting patterns due to their diastereotopicity.
-
δ 2.20-1.80 (m, 2H): Methylene protons at the C4 position of the pyrrolidine ring.
-
δ 1.70 (br s, 1H): The N-H proton of the pyrrolidine ring. The chemical shift of this proton can be variable and it may exchange with D₂O.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum in CDCl₃ would show the following key resonances:
-
δ 145-140 (q, ¹JCF ≈ 270-280 Hz): The carbon of the trifluoromethyl group.
-
δ 140-120 (m): Aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
δ 50-40 (m): Carbons of the pyrrolidine ring (C2, C3, and C5).
-
δ 40-30: The C4 carbon of the pyrrolidine ring.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z 215. The fragmentation pattern would likely involve the loss of the trifluoromethyl group and fragmentation of the pyrrolidine ring, leading to characteristic daughter ions.
Biological Context and Signaling Pathway
While the specific biological activity of 3-(4-(trifluoromethyl)phenyl)pyrrolidine is not well-documented, structurally related compounds have shown significant biological effects. For instance, Tetflupyrolimet, which contains a substituted 4-(3-(trifluoromethyl)phenyl)pyrrolidinone core, is a known inhibitor of dihydroorotate dehydrogenase (DHODH).[1] This enzyme is crucial in the de novo pyrimidine biosynthesis pathway.[2][3][4] Inhibition of DHODH disrupts the production of pyrimidines, which are essential for DNA and RNA synthesis, thereby affecting cell proliferation.[5][6][7][8][9]
Pyrimidine Biosynthesis Pathway and DHODH Inhibition
This pathway is a potential target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. The structural motif of 3-(4-(trifluoromethyl)phenyl)pyrrolidine could serve as a scaffold for the design of novel DHODH inhibitors.
References
- 1. Tetflupyrolimet | C19H16F4N2O2 | CID 124107648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. davuniversity.org [davuniversity.org]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 5. Identification of Dihydroorotate Dehydrogenase Inhibitors─Indoluidins─That Inhibit Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 9. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Palladium-Catalyzed Pathways to 3-Aryl Pyrrolidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-aryl pyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. Its synthesis is therefore of significant interest to the drug development community. Palladium catalysis offers a versatile and powerful toolkit for the construction of this important structural unit. This document provides detailed application notes and experimental protocols for three distinct palladium-catalyzed methods for the synthesis of 3-aryl pyrrolidines: the hydroarylation of N-alkyl pyrrolines, the regio- and stereoselective C-H arylation of pyrrolidines, and the intramolecular Heck reaction.
Palladium-Catalyzed Hydroarylation of N-Alkyl Pyrrolines
This method provides a direct and efficient route to 3-aryl pyrrolidines through the palladium-catalyzed reaction of N-alkyl pyrrolines with aryl halides. The reaction proceeds via a reductive Mizoroki-Heck type mechanism and demonstrates broad substrate scope, making it a valuable tool for the rapid generation of diverse 3-aryl pyrrolidine libraries.[1][2]
Application Notes:
The palladium-catalyzed hydroarylation of N-alkyl pyrrolines is a robust method for the synthesis of 3-aryl pyrrolidines.[3] This process is particularly noteworthy for its ability to directly deliver drug-like molecules from readily available precursors in a single step.[1] The reaction is tolerant of a wide range of functional groups on the aryl bromide coupling partner. In contrast to N-acyl pyrrolines which typically yield arylated alkene products, N-alkyl pyrrolines undergo hydroarylation to furnish the saturated pyrrolidine ring.[2] The optimized protocol is reproducible and utilizes bench-stable reagents, avoiding the need for anhydrous or glovebox conditions.[4]
Quantitative Data Summary:
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 1-Propyl-3-(p-tolyl)pyrrolidine | 85 |
| 2 | 4-Bromoanisole | 3-(4-Methoxyphenyl)-1-propylpyrrolidine | 82 |
| 3 | 4-Bromobenzonitrile | 4-(1-Propylpyrrolidin-3-yl)benzonitrile | 78 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Propyl-3-(4-(trifluoromethyl)phenyl)pyrrolidine | 75 |
| 5 | 3-Bromopyridine | 3-(Pyridin-3-yl)-1-propylpyrrolidine | 65 |
| 6 | 1-Bromo-4-fluorobenzene | 3-(4-Fluorophenyl)-1-propylpyrrolidine | 88 |
| 7 | Methyl 4-bromobenzoate | Methyl 4-(1-propylpyrrolidin-3-yl)benzoate | 72 |
Experimental Protocol:
General Procedure for the Palladium-Catalyzed Hydroarylation of 1-Propyl-2,5-dihydro-1H-pyrrole:
To a screw-capped vial is added Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), P(o-tol)₃ (6.1 mg, 0.02 mmol, 4 mol%), and K₂CO₃ (138 mg, 1.0 mmol). The vial is sealed with a septum and purged with nitrogen. 1-Propyl-2,5-dihydro-1H-pyrrole (55.6 mg, 0.5 mmol), the corresponding aryl bromide (0.6 mmol), and anhydrous DMF (1.0 mL) are then added via syringe. The reaction mixture is stirred at 120 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL) and washed with water (3 x 5 mL) and brine (5 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 3-aryl pyrrolidine product.
Reaction Workflow:
Regio- and Stereoselective C-H Arylation of Pyrrolidines
This advanced method allows for the direct arylation of a C(sp³)–H bond at the C4 position of a pyrrolidine ring. The reaction is directed by an aminoquinoline (AQ) auxiliary attached at the C3 position, leading to the formation of cis-3,4-disubstituted pyrrolidines with excellent regio- and stereoselectivity.[5] The directing group can be subsequently removed, providing access to a variety of functionalized pyrrolidine building blocks.
Application Notes:
The palladium-catalyzed C-H arylation of pyrrolidines bearing a C3-directing group is a powerful strategy for the synthesis of stereochemically defined cis-3,4-disubstituted pyrrolidines.[2] This method is notable for its use of a low catalyst loading, silver-free conditions, and an inexpensive base (K₂CO₃).[5] The reaction tolerates a range of functional groups on the aryl iodide coupling partner. The aminoquinoline directing group can be removed under mild conditions to reveal various functionalities such as amides, acids, esters, and alcohols, making this a versatile method for medicinal chemistry applications.[5]
Quantitative Data Summary:
| Entry | Aryl Iodide | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | 4-Iodoanisole | cis-N-Boc-4-(4-methoxyphenyl)pyrrolidine-3-carboxamide | 71 | >20:1 |
| 2 | 1-Fluoro-4-iodobenzene | cis-N-Boc-4-(4-fluorophenyl)pyrrolidine-3-carboxamide | 68 | >20:1 |
| 3 | 1-Chloro-4-iodobenzene | cis-N-Boc-4-(4-chlorophenyl)pyrrolidine-3-carboxamide | 65 | >20:1 |
| 4 | Methyl 4-iodobenzoate | cis-N-Boc-4-(4-(methoxycarbonyl)phenyl)pyrrolidine-3-carboxamide | 58 | >20:1 |
| 5 | 3-Iodopyridine | cis-N-Boc-4-(pyridin-3-yl)pyrrolidine-3-carboxamide | 45 | >20:1 |
| 6 | 1-Iodo-4-(trifluoromethyl)benzene | cis-N-Boc-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide | 62 | >20:1 |
| 7 | 1-Iodo-3-methoxybenzene | cis-N-Boc-4-(3-methoxyphenyl)pyrrolidine-3-carboxamide | 73 | >20:1 |
Experimental Protocol:
General Procedure for the C-H Arylation of N-Boc-pyrrolidine-3-carboxamide:
To an oven-dried vial is added N-Boc-N-(quinolin-8-yl)pyrrolidine-3-carboxamide (0.2 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), K₂CO₃ (55.2 mg, 0.4 mmol), and pivalic acid (20.4 mg, 0.2 mmol). The vial is sealed and purged with nitrogen. The corresponding aryl iodide (0.3 mmol) and α,α,α-trifluorotoluene (0.2 mL) are added. The reaction mixture is stirred at 130 °C for 24 hours. After cooling to room temperature, the mixture is diluted with dichloromethane and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired cis-3,4-disubstituted pyrrolidine product.
Catalytic Cycle:
Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful method for the construction of cyclic systems, including pyrrolidines.[6][7] This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with a tethered alkene.[4] By carefully designing the substrate, this reaction can be employed to synthesize 3-aryl pyrrolidines, often with good control over stereochemistry.
Application Notes:
The intramolecular Heck reaction provides a convergent approach to 3-aryl pyrrolidines by forming the heterocyclic ring and installing the aryl group in a single cyclization step. The reaction typically proceeds via a 5-exo-trig cyclization, which is generally favored. A variety of palladium catalysts and ligands can be employed, and the reaction conditions can be tuned to optimize the yield and selectivity. This method is particularly useful for creating complex pyrrolidine structures and can be adapted for asymmetric synthesis through the use of chiral ligands.
Quantitative Data Summary (Representative Examples):
| Entry | Substrate | Catalyst System | Base | Solvent | Yield (%) |
| 1 | N-Allyl-N-(2-bromophenyl)acetamide | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 75 |
| 2 | N-(But-3-en-1-yl)-N-(2-bromophenyl)sulfonamide | Pd₂(dba)₃ / P(o-tol)₃ | Ag₂CO₃ | Toluene | 82 |
| 3 | Methyl 2-((2-bromophenyl)(allyl)amino)acetate | PdCl₂(dppf) | NaOAc | DMA | 68 |
| 4 | N-Allyl-2-bromo-N-methylaniline | Pd(PPh₃)₄ | Et₃N | Acetonitrile | 85 |
Experimental Protocol:
General Procedure for the Intramolecular Heck Reaction:
A solution of the N-allyl-N-(2-bromophenyl)amine derivative (0.5 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), and PPh₃ (26.2 mg, 0.1 mmol, 20 mol%) in anhydrous DMF (5 mL) is placed in a sealable reaction tube. K₂CO₃ (138 mg, 1.0 mmol) is added, and the tube is sealed. The reaction mixture is heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding 3-aryl-1,2-dihydropyrrole, which can be subsequently reduced to the 3-aryl pyrrolidine if desired.
Reaction Mechanism:
References
- 1. A New Palladium-Catalyzed Intramolecular Allylation to Pyrrolidin-2-ones(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. divyarasayan.org [divyarasayan.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. soc.chim.it [soc.chim.it]
Analytical Methods for Trifluoromethylated Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethyl (–CF₃) group is a critical substituent in modern pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties, metabolic stability, and lipophilicity can significantly enhance the efficacy and pharmacokinetic profiles of bioactive molecules.[1][2][3] Consequently, robust and precise analytical methods are essential for the identification, characterization, and quantification of trifluoromethylated compounds throughout the research and development pipeline. This document provides detailed application notes and experimental protocols for the key analytical techniques used in the study of these important molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹⁹F NMR for Structural Elucidation
Fluorine-19 (¹⁹F) NMR spectroscopy is a primary and indispensable tool for analyzing trifluoromethylated compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR experiments.[4][5] A key advantage of ¹⁹F NMR is its wide chemical shift range (approximately 800 ppm), which provides excellent signal dispersion and reduces the likelihood of peak overlap, even in complex molecules.[4] The chemical shift of a –CF₃ group is exquisitely sensitive to its local electronic and steric environment, making it a powerful probe for confirming structural identity, assessing purity, and studying conformational changes in proteins.[6] For instance, the ¹⁹F chemical shifts can distinguish between different isomers, such as Z and E isomers of trifluoromethylated alkenes.[7]
Experimental Protocol: ¹⁹F NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the trifluoromethylated compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
-
Ensure the solvent is free of fluorine-containing impurities.
-
If quantitative analysis is required, add a known amount of an internal standard with a distinct ¹⁹F resonance (e.g., α,α,α-trifluorotoluene).
-
-
Instrument Setup (for a 400-500 MHz NMR Spectrometer):
-
Tune and match the ¹⁹F probe.
-
Set the spectral width to encompass the expected chemical shift range (e.g., -40 to -90 ppm for many common –CF₃ groups).
-
Use a pulse sequence such as a simple pulse-acquire (zg) or a pulse-acquire with proton decoupling.
-
Set the relaxation delay (D1) to at least 5 times the longest T₁ of the fluorine nuclei to ensure full relaxation for accurate integration.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum. While various references can be used, external referencing to CFCl₃ (0 ppm) is common.
-
Integrate the peaks to determine the relative ratios of different fluorine environments.
-
Data Presentation: Typical ¹⁹F NMR Chemical Shifts
The chemical shift of the –CF₃ group is highly dependent on the nature of the atom it is attached to and the overall electronic environment.
| Compound Class | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |
| Ar-CF₃ (Aromatic) | -60 to -65 |
| Alkenyl-CF₃ (Z-isomer) | -55 to -59[7] |
| Alkenyl-CF₃ (E-isomer) | -63 to -64.5[7] |
| Alkenyl-CF₃ (Branched, α-isomer) | -64.5 to -70[7] |
| Aliphatic-CF₃ | -65 to -78 |
| CF₃-C=O | -70 to -80 |
| CF₃-N | -65 to -75 |
| Trifluoromethane (CF₃H) | ~ -79[8] |
Note: These are general ranges and can vary based on substituents and solvent.
Visualization: Workflow for NMR Analysis
Caption: Workflow for structural analysis using ¹⁹F NMR spectroscopy.
Mass Spectrometry (MS)
Application Note: Identification and Quantification using MS
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of trifluoromethylated compounds. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula.[7] The fragmentation patterns observed in MS/MS experiments are particularly useful for structural elucidation. The C-F bond is strong, so a common fragmentation pathway involves the loss of the entire ·CF₃ radical, although other rearrangements are possible depending on the molecular structure.[9] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for volatile compounds, while Liquid Chromatography-Mass Spectrometry (LC-MS), especially when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for quantifying non-volatile trifluoromethylated drugs and their metabolites in complex biological matrices like plasma.
Experimental Protocol: LC-MS/MS Quantification of a Trifluoromethylated Drug in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Method (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for the specific compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the precursor ion (Q1) corresponding to the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. Induce fragmentation and identify a stable, specific product ion (Q3) for quantification. A second transition can be used for confirmation.
-
Data Presentation: Example Quantitative LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Application |
| Celecoxib (a -CF₃ containing drug) | 382.1 | 316.1 | 25 | Quantification |
| Celecoxib | 382.1 | 116.0 | 40 | Confirmation |
| Flurbiprofen | 243.1 | 199.1 | 15 | Quantification |
Visualization: Bioanalytical LC-MS/MS Workflow
Caption: Bioanalytical workflow for drug quantification by LC-MS/MS.
Logical Relationship of Analytical Techniques
Application Note: A Multi-technique Approach
A comprehensive analysis of a novel trifluoromethylated compound rarely relies on a single technique. Instead, a combination of methods is employed to build a complete analytical profile. NMR spectroscopy provides detailed structural information about the local environment of the –CF₃ group. Mass spectrometry confirms the molecular weight and elemental formula and is the primary tool for sensitive quantification. Chromatography (GC or HPLC) is essential for separating the compound from impurities or complex matrices before detection. Finally, for unambiguous solid-state structure determination, Single-Crystal X-ray Diffraction can be employed.[10]
Visualization: Integrated Analytical Strategy
Caption: Interrelationship of key analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asahilab.co.jp [asahilab.co.jp]
- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 10. Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 3-Arylpyrrolidines via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 3-arylpyrrolidines using the Suzuki-Miyaura cross-coupling reaction. The 3-arylpyrrolidine motif is a significant scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The Suzuki-Miyaura coupling offers a robust and versatile method for the formation of the crucial carbon-carbon bond between the pyrrolidine ring and an aryl group. This document outlines the reaction principle, a detailed experimental protocol, and representative data for this transformation.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2] This reaction is widely utilized in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[2][3] The synthesis of 3-arylpyrrolidines is of particular interest as this structural moiety is a key component in many drug candidates and biologically active molecules. This protocol details the coupling of an N-protected 3-halopyrrolidine with an arylboronic acid.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst.[4] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (e.g., N-Boc-3-iodopyrrolidine) to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the organoboron species (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments (the pyrrolidinyl and aryl groups) are eliminated from the palladium complex, forming the desired C-C bond of the 3-arylpyrrolidine product and regenerating the Pd(0) catalyst.[4]
Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
N-Boc-3-iodopyrrolidine (or N-Boc-3-bromopyrrolidine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, THF/water, Toluene/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add N-Boc-3-iodopyrrolidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-arylpyrrolidine product.
Data Presentation
The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura couplings of various heterocyclic halides with arylboronic acids, which can serve as a guide for optimizing the synthesis of 3-arylpyrrolidines.
| Entry | Heterocyclic Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloroindazole | 5-Indoleboronic acid | P2 (2.5) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 15 | 95[5] |
| 2 | 4-Bromopyrazole | 4-Methoxyphenylboronic acid | P1 (6.0) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 24 | 86[5] |
| 3 | 3-Bromopyridine | Thiophene-2-boronic acid | Pd(OAc)₂/PPh₃ (2.0) | Na₂CO₃ (2.0) | Toluene/H₂O | 90 | 12 | 85 |
| 4 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/RuPhos (3.0) | K₃PO₄ (1.5) | n-Butanol | 100 | >24 | 88[3] |
Visualizations
Caption: Experimental workflow for the Suzuki coupling synthesis of 3-arylpyrrolidines.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 3-arylpyrrolidines. The mild reaction conditions and broad functional group tolerance make it an invaluable tool in drug discovery and development. The protocol provided in this application note serves as a comprehensive guide for researchers to successfully synthesize these important compounds. Optimization of the catalyst, base, and solvent system may be necessary to achieve the best results for specific substrates.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine and Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-[4-(Trifluoromethyl)phenyl]pyrrolidine scaffold is a key pharmacophore present in a variety of biologically active molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity of compounds to their biological targets. A notable example of a more complex molecule containing this scaffold is Tetflupyrolimet, a potent inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells, activated immune cells, and certain pathogens.[3] Consequently, DHODH has emerged as a promising target for the development of therapeutics in oncology, autoimmune diseases, and virology.[4][5]
These application notes provide a comprehensive guide for utilizing this compound and its analogs in high-throughput screening (HTS) campaigns to identify novel DHODH inhibitors. Detailed protocols for both biochemical and cell-based assays are provided, along with representative data for structurally related compounds.
Target Pathway: De Novo Pyrimidine Biosynthesis
The de novo pyrimidine biosynthesis pathway is responsible for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA. DHODH catalyzes the fourth and rate-limiting step in this pathway, the oxidation of dihydroorotate to orotate. Inhibition of DHODH leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis in cells highly dependent on this pathway.
Caption: De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.
Data Presentation: In Vitro Activity of Pyrrolidine-Based DHODH Inhibitors
While specific HTS data for this compound is not publicly available, the following table presents the in vitro inhibitory activity of structurally related pyrrolidine-based compounds against human DHODH. This data serves as a reference for hit validation and structure-activity relationship (SAR) studies.
| Compound ID | Structure | Target | Assay Type | IC50 (nM) | Reference |
| Compound 6a | Pyrrolidine-based hybrid with indole, thiourea, and vinyl sulfone pharmacophores | Human Carbonic Anhydrase II (hCAII) | Biochemical | 75.79 | [6] |
| Acetylcholinesterase (AChE) | Biochemical | 43.17 | [6] | ||
| Compound 1a | Pyrrolidine-based 3-deoxysphingosylphosphorylcholine analog | Leishmania donovani promastigotes | Cell-based | >50,000 | [2][7] |
| Leishmania donovani amastigotes | Cell-based | 10,800 | [2][7] | ||
| Compound 1e | Pyrrolidine-based 3-deoxysphingosylphosphorylcholine analog | Leishmania donovani promastigotes | Cell-based | 28,320 | [2][7] |
| Leishmania donovani amastigotes | Cell-based | 14,300 | [2][7] | ||
| Leflunomide | N-(4-trifluoromethylphenyl)-5-methylisoxazol-4-carboxamide | Human DHODH | Biochemical | 98,000 | [8] |
| A77-1726 | Active metabolite of Leflunomide | Human DHODH | Biochemical | 1,100 | [8] |
| Brequinar | Cinchoninic acid derivative | Human DHODH | Biochemical | 10 | [8] |
Experimental Protocols
The following protocols are optimized for a 384-well plate format suitable for high-throughput screening.
Protocol 1: Biochemical HTS Assay for DHODH Inhibitors
This assay directly measures the enzymatic activity of recombinant human DHODH.[9]
Principle: The activity of DHODH is monitored by the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the substrate dihydroorotate. The decrease in absorbance at 600 nm due to DCIP reduction is proportional to DHODH activity.
Materials and Reagents:
-
Recombinant human DHODH
-
DHODH Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Decylubiquinone (Coenzyme Q analog)
-
Test compounds and control inhibitor (e.g., Brequinar) dissolved in DMSO
-
384-well clear, flat-bottom microplates
-
Microplate spectrophotometer
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds and controls (DMSO for negative control, Brequinar for positive control) into the 384-well plates using an acoustic liquid handler. The final concentration of DMSO in the assay should be kept below 1%.
-
Enzyme Addition: Prepare a solution of recombinant human DHODH in DHODH Assay Buffer. Add 10 µL of the enzyme solution to each well of the microplate.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a substrate solution containing DHO, DCIP, and decylubiquinone in DHODH Assay Buffer. Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells. Final concentrations should be in the range of 200 µM DHO, 120 µM DCIP, and 50 µM decylubiquinone.
-
Kinetic Reading: Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 15 minutes) at a constant temperature (e.g., 25°C).
-
Data Analysis: Calculate the rate of DCIP reduction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each test compound relative to the positive and negative controls.
Caption: Biochemical HTS Workflow for DHODH Inhibitors.
Protocol 2: Cell-Based HTS Assay for DHODH Inhibitors
This assay assesses the effect of DHODH inhibitors on the proliferation of a cell line dependent on de novo pyrimidine synthesis.[9]
Principle: Inhibition of DHODH in cells depletes the pyrimidine pool, leading to inhibition of cell growth. The potency of an inhibitor is determined by measuring its effect on cell viability or proliferation using a reagent like CellTiter-Glo®, which measures ATP levels.
Materials and Reagents:
-
Human leukemia cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Test compounds and control inhibitor (e.g., Brequinar) dissolved in DMSO
-
Uridine (for rescue experiments)
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
384-well solid white, flat-bottom cell culture plates
-
Microplate luminometer
Procedure:
-
Cell Seeding: Suspend THP-1 cells in culture medium and dispense 20 µL of the cell suspension into each well of the 384-well plates to achieve a density of approximately 2,000 cells per well.
-
Compound Plating: Add 100 nL of test compounds and controls to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a microplate luminometer.
-
Data Analysis: Normalize the data to the vehicle control. Plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Confirmation of On-Target Activity (Uridine Rescue): To confirm that the observed cytotoxicity is due to the inhibition of DHODH, a rescue experiment should be performed. This is done by running a parallel assay where the cells are co-treated with the test compounds and a final concentration of 100 µM uridine. Uridine bypasses the DHODH-mediated step in pyrimidine synthesis, and its addition should rescue the cells from the effects of a specific DHODH inhibitor.
Caption: Cell-Based HTS Workflow for DHODH Inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel DHODH inhibitors. The provided application notes and detailed HTS protocols offer a robust framework for screening compound libraries and identifying potent inhibitors of this clinically relevant target. Successful identification and characterization of hits from these screens could lead to the development of new therapeutic agents for a range of diseases characterized by aberrant cell proliferation.
References
- 1. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogs as possible candidates against neglected tropical diseases (NTDs): identification of hit compounds towards development of potential treatment of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Evaluation of Novel Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2][3] Its unique three-dimensional structure and stereochemical diversity make it a valuable component in the design of novel therapeutics.[2][3] Pyrrolidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and enzyme inhibitory effects.[4][5][6] This document provides detailed application notes and protocols for the in vitro evaluation of novel pyrrolidine derivatives, focusing on key assays to characterize their biological activity.
I. Anticancer Activity Assessment
A significant number of pyrrolidine derivatives have been investigated for their potential as anticancer agents.[3][4][7] These compounds can induce cytotoxicity in cancer cell lines through various mechanisms, including the induction of apoptosis.[4]
Data Presentation: Cytotoxicity of Pyrrolidine Derivatives
The cytotoxic potential of novel pyrrolidine derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The MTT assay is a widely used colorimetric method for this purpose.[3][4]
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |
| PD-001 | Spirooxindole-pyrrolidine | HCT116 (Colon) | 12.5 |
| PD-002 | N-Arylpyrrolidine-2,5-dione | MCF-7 (Breast) | 4.2 |
| PD-003 | Pyrrolidinone-hydrazone | A549 (Lung) | 8.9 |
| PD-004 | 1,3,4-oxadiazolethione derivative | A549 (Lung) | 25.0 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps to determine the IC50 value of a novel pyrrolidine derivative against a cancer cell line.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium (specific to the cell line)
-
Novel Pyrrolidine Derivative (Test Compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization solution[9]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8][9]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[9] Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated cells as controls.[8]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.[4]
Visualization: Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing compound cytotoxicity.
Visualization: Apoptosis Induction by Pyrrolidine Derivatives
Caption: Intrinsic apoptosis pathway induction.
II. Antibacterial Activity Assessment
Pyrrolidine derivatives have emerged as a promising class of antimicrobial agents, effective against a range of bacteria.[4][5] Their mechanisms of action can include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[4][5][6]
Data Presentation: Antibacterial Activity of Pyrrolidine Derivatives
The antibacterial efficacy of novel pyrrolidine derivatives is commonly determined by measuring the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) |
| PD-Ab01 | 1,2,4-Oxadiazole pyrrolidine | E. coli | 16 |
| PD-Ab02 | Pyrrolidine-thiazole | S. aureus | 8 |
| PD-Ab03 | Spirooxindole pyrrolidine | B. cereus | 22 |
| PD-Ab04 | Sulfonylamino pyrrolidine | P. aeruginosa | 6 |
This table presents hypothetical data for illustrative purposes based on existing research trends.[5][6]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method to determine the MIC of a novel pyrrolidine derivative.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Novel Pyrrolidine Derivative (Test Compound)
-
Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL[4]
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in the microtiter plate using the broth medium.[4]
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).[4]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the absorbance at 600 nm.[4]
Visualization: Inhibition of Bacterial DNA Replication
Caption: Inhibition of bacterial DNA replication.
III. Enzyme Inhibition Assay
Many pyrrolidine derivatives exert their therapeutic effects by inhibiting specific enzymes.[3] For example, some derivatives are potent inhibitors of Dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making them potential antidiabetic agents.[5]
Data Presentation: DPP-4 Inhibition by Pyrrolidine Derivatives
The inhibitory activity of pyrrolidine derivatives against a target enzyme is typically expressed as the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound ID | Derivative Class | Target Enzyme | IC50 (nM) |
| PD-Enz01 | Pyrrolidine sulfonamide | DPP-4 | 11.32 |
| PD-Enz02 | Pyrrolidine-based hybrid | Acetylcholinesterase | 43.17 |
| PD-Enz03 | Pyrrolidine-based hybrid | Carbonic Anhydrase II | 75.79 |
This table presents hypothetical and literature-based data for illustrative purposes.[5][10]
Experimental Protocol: DPP-4 Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for a fluorometric assay to determine the DPP-4 inhibitory activity of a novel pyrrolidine derivative.
Materials:
-
96-well black, flat-bottom plates
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Novel Pyrrolidine Derivative (Test Compound)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the DPP-4 enzyme, the fluorogenic substrate, and serial dilutions of the test compound in the assay buffer.[4]
-
Pre-incubation: In the 96-well plate, add the DPP-4 enzyme and the test compound dilutions. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.[11]
-
Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.[4]
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time curves. Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualization: Enzyme Inhibition Assay Workflow
Caption: General workflow for an enzyme inhibition assay.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. superchemistryclasses.com [superchemistryclasses.com]
Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of Fluorinated Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analysis of fluorinated pyrrolidines using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are indispensable for the structural elucidation, conformational analysis, and quantification of this important class of compounds in various stages of drug discovery and development.
Introduction to the Analysis of Fluorinated Pyrrolidines
Fluorinated pyrrolidines are a significant structural motif in medicinal chemistry, often incorporated to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The unique properties of the fluorine atom, including its high electronegativity and the 100% natural abundance of the ¹⁹F isotope, make it a powerful probe for analytical characterization. NMR and MS are complementary techniques that provide a wealth of information. NMR spectroscopy offers detailed insights into the molecular structure and conformation in solution, while mass spectrometry provides precise molecular weight and fragmentation data, aiding in identification and quantification.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful non-destructive technique for the detailed structural analysis of fluorinated pyrrolidines. ¹H, ¹³C, and ¹⁹F NMR are routinely employed to provide a complete picture of the molecule's connectivity and stereochemistry.
Data Presentation: NMR Spectral Data
The following table summarizes typical NMR spectral data for a representative fluorinated pyrrolidine, (S)-3-fluoropyrrolidine.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | 5.20 - 5.05 | dddd | J(H,F) = 52.0, J(H,H) = 6.0, 4.0, 2.0 |
| 3.20 - 2.90 | m | ||
| 2.10 - 1.90 | m | ||
| ¹⁹F | -175.0 | m | |
| ¹³C | 92.5 | d | J(C,F) = 170.0 |
| 52.0 | d | J(C,F) = 20.0 | |
| 35.0 | d | J(C,F) = 20.0 |
Note: Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) and can vary depending on the solvent and concentration.
Experimental Protocol: NMR Spectroscopy
This protocol outlines the general steps for acquiring high-quality NMR spectra of fluorinated pyrrolidines.
2.2.1. Sample Preparation
-
Dissolve the Sample: Accurately weigh 5-10 mg of the fluorinated pyrrolidine sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry vial.
-
Add Internal Standard: Add an appropriate internal standard for chemical shift referencing (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR). For ¹⁹F NMR, an external reference or a sealed capillary containing a reference compound like CFCl₃ can be used.[3]
-
Transfer to NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Degas (Optional): For sensitive experiments or samples prone to oxidation, degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by freeze-pump-thaw cycles.
2.2.2. NMR Data Acquisition
The following is a general workflow for acquiring NMR data. Specific parameters should be optimized for the instrument and sample.
NMR Experimental Workflow
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹⁹F NMR: Acquire a one-dimensional ¹⁹F NMR spectrum. Due to the wide chemical shift range of ¹⁹F, ensure a sufficient spectral width is used.[2] For quantitative analysis, a longer relaxation delay (5 times T₁) is recommended to ensure full relaxation of the nuclei.[2] Both proton-coupled and decoupled spectra can be informative.
-
¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum. This often requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.
-
2D NMR (Optional but Recommended): For unambiguous assignment of all signals and for conformational analysis, acquire 2D NMR spectra such as:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C couplings.
-
¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): To determine through-space proximities between fluorine and hydrogen atoms, which is crucial for conformational analysis.[4]
-
Mass Spectrometry (MS) Analysis
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Data Presentation: Mass Spectrometry Data
The following table presents typical mass spectrometry data for a generic fluorinated pyrrolidine derivative.
| Ionization Mode | Mass Analyzer | m/z (Observed) | m/z (Calculated) | Formula | Fragment Ions (m/z) |
| ESI+ | TOF | 102.0818 | 102.0824 | C₅H₁₁FN⁺ | 82.0713, 74.0604 |
| EI | Quadrupole | 101 | - | C₅H₁₀FN | 81, 73, 54 |
Note: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling confident determination of the elemental composition.[5][6]
Experimental Protocols: Mass Spectrometry
The choice of mass spectrometry technique depends on the volatility and thermal stability of the analyte, as well as the desired information.
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable fluorinated pyrrolidines.
-
Sample Preparation: Prepare a dilute solution (1-100 µg/mL) of the analyte in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Derivatization may be necessary for non-volatile compounds.[7][8]
-
GC Method:
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-1ms, DB-5ms).
-
Oven Program: A temperature gradient is typically used, for example, starting at 50 °C, holding for 1 minute, then ramping at 10 °C/min to 280 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A typical scan range is m/z 40-400.
-
3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique suitable for a wide range of fluorinated pyrrolidines, including those that are non-volatile or thermally labile.
-
Sample Preparation: Prepare a dilute solution (1-100 µg/mL) of the analyte in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water).
-
LC Method:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium acetate to improve ionization.
-
Flow Rate: Typical flow rates are 0.2-0.5 mL/min.
-
-
MS Method:
Mass Spectrometry Experimental Workflow
Data Analysis and Interpretation
NMR Data Analysis:
-
Chemical Shifts (δ): Provide information about the electronic environment of the nuclei. The wide chemical shift range of ¹⁹F is particularly useful for identifying different fluorine environments.[2]
-
Coupling Constants (J): Through-bond scalar couplings provide information about the connectivity and dihedral angles between coupled nuclei. Vicinal ³J(H,H) and ³J(F,H) couplings are valuable for conformational analysis.[4]
-
Integration: The integral of an NMR signal is proportional to the number of nuclei giving rise to that signal, allowing for quantitative analysis.[2]
-
NOE/HOESY: Through-space correlations provide information about the spatial proximity of nuclei, which is crucial for determining stereochemistry and conformation.[4]
Mass Spectrometry Data Analysis:
-
Molecular Ion Peak: The peak corresponding to the intact molecule provides the molecular weight. High-resolution mass spectrometry can provide the accurate mass, allowing for the determination of the elemental formula.[5][6]
-
Isotope Pattern: The relative abundances of the isotopic peaks can further confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation of the molecular ion in the mass spectrometer provides structural information. The fragmentation of pyrrolidine rings often involves characteristic losses.
Conclusion
The combined application of NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the analysis of fluorinated pyrrolidines. The detailed protocols and data presentation guidelines provided in this document serve as a valuable resource for researchers, scientists, and drug development professionals, enabling accurate and efficient characterization of this important class of molecules. The use of advanced techniques such as 2D NMR and high-resolution mass spectrometry is highly recommended for unambiguous structure elucidation and in-depth analysis.
References
- 1. Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. Table 1 from Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy. | Semantic Scholar [semanticscholar.org]
- 4. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine, TMS derivative [webbook.nist.gov]
- 9. youtube.com [youtube.com]
- 10. Study of the performance of three LC-MS/MS platforms for analysis of perfluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Metabolic Stability of Trifluoromethyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery and development, optimizing a compound's metabolic stability is a critical factor for clinical success. A common strategy to enhance metabolic stability is the introduction of a trifluoromethyl (CF₃) group.[1][2] This functional group's strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bond make it resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][3][4] Strategically placing a CF₃ group at a known or potential site of metabolism can block that pathway, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1] These application notes provide detailed protocols for assessing the metabolic stability of trifluoromethylated compounds using common in vitro models.
Core Concepts of Metabolic Stability Assessment
The primary goal of metabolic stability assays is to determine the rate at which a compound is metabolized by drug-metabolizing enzymes. This is typically achieved by incubating the test compound with a preparation of these enzymes and measuring the decrease in the parent compound's concentration over time. The two most common in vitro systems for this purpose are liver microsomes and hepatocytes.[5][6]
-
Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[1][5] Microsomal stability assays are particularly useful for evaluating a compound's susceptibility to oxidative metabolism.[5][7]
-
Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as the necessary cofactors.[6][8] Hepatocyte stability assays provide a more comprehensive picture of a compound's metabolic fate, as they can account for both Phase I and Phase II metabolism, as well as cellular uptake and efflux.[6][9]
Data Presentation
The introduction of a trifluoromethyl group in place of a metabolically labile group, such as a methyl group, is expected to significantly enhance metabolic stability. The following table summarizes the typical outcomes.
| Parameter | Methyl-Substituted Analog | Trifluoromethyl-Substituted Analog | Rationale |
| Number of Metabolites | Generally higher | Significantly reduced | The CF₃ group blocks a primary site of metabolism, limiting the formation of downstream metabolites.[1] |
| In Vitro Half-life (t₁/₂) | Shorter | Longer | A reduced rate of metabolism leads to a slower clearance of the parent drug.[1] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Intrinsic clearance is a measure of the liver's metabolic capacity; blocking metabolism reduces this value.[1] |
A case study on picornavirus inhibitors demonstrated the protective effect of trifluoromethyl substitution. In a monkey liver microsomal assay, the methyl-substituted compound produced eight different metabolic products, whereas the trifluoromethyl-substituted analog resulted in only two minor metabolites.[1][10]
Experimental Protocols
Liver Microsomal Stability Assay
This assay determines the rate of disappearance of a test compound upon incubation with liver microsomes.[1]
Materials:
-
Test compound (trifluoromethylated) and a corresponding non-fluorinated analog (if available)
-
Pooled human liver microsomes (HLM) or microsomes from other species (e.g., rat, mouse, dog)[1][3]
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[11]
-
Acetonitrile (for reaction termination)[3]
-
Internal standard for analytical quantification[3]
-
96-well incubation plates and sealing mats[1]
-
Incubator/shaker (37°C)[1]
-
Centrifuge[1]
-
Positive control compounds (e.g., testosterone, verapamil)[1]
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO, acetonitrile).[1]
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[1]
-
Prepare the NADPH regenerating system solution in phosphate buffer.[1]
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.[1]
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[1]
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution.[1]
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[1][6] The 0-minute time point serves as the initial concentration baseline.[1]
-
-
Sample Processing:
-
Seal the plate and vortex to mix thoroughly.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.[1]
-
-
Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg/mL protein in incubation).
Hepatocyte Stability Assay
This assay measures the disappearance of a test compound in the presence of intact liver cells.[6]
Materials:
-
Test compound
-
Hepatocyte thawing and culture medium
-
Multi-well plates (e.g., 12-well or 24-well)
-
Incubator (37°C, 5% CO₂)[12]
-
Acetonitrile for reaction termination[8]
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Cell Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to warm hepatocyte thawing medium and centrifuge to pellet the cells.
-
Resuspend the cell pellet in incubation medium and determine cell viability and density. Adjust the cell density as required (e.g., 0.5 x 10⁶ viable cells/mL).[13]
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a multi-well plate.
-
Add the test compound to the wells to initiate the incubation.
-
Incubate the plate at 37°C with gentle shaking.[13]
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots from the incubation mixture.[13]
-
Terminate the reaction by adding the aliquot to ice-cold acetonitrile with an internal standard.[6]
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet cell debris.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
-
Data Analysis:
The data analysis for the hepatocyte stability assay is similar to that of the microsomal stability assay, with the intrinsic clearance being calculated based on the number of hepatocytes per well.[13]
Visualizations
Caption: Workflow for a typical in vitro metabolic stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 7. mttlab.eu [mttlab.eu]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Arylpyrrolidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-arylpyrrolidines via Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing 3-arylpyrrolidines via Suzuki coupling?
A1: Typically, the reaction involves the coupling of a pyrrolidine derivative with an aryl partner. The two main strategies are:
-
Strategy A: Coupling an N-protected 3-halopyrrolidine (e.g., 3-bromo-1-Boc-pyrrolidine) with an arylboronic acid or ester.
-
Strategy B: Coupling an N-protected 3-pyrrolidinylboronic acid or ester with an aryl halide (e.g., aryl bromide or iodide).
The choice of strategy often depends on the commercial availability and stability of the starting materials.
Q2: My reaction yield is very low or fails completely. What are the most common initial checks?
A2: Low yields in Suzuki couplings can often be attributed to a few key factors. A systematic check should be your first step:
-
Reagent Quality: Ensure the purity and stability of your arylboronic acid/ester and the pyrrolidine coupling partner. Boronic acids can be prone to protodeboronation, especially if they are electron-deficient.[1] Using fresh, high-purity reagents is crucial.
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are susceptible to oxidation.[2] Use fresh catalyst and ligand and ensure they have been stored under an inert atmosphere.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen and water can deactivate the catalyst and promote side reactions. The purity of the base is also important.
Q3: I am observing significant side products. What are the likely culprits and how can I minimize them?
A3: Common side reactions in Suzuki couplings include:
-
Homocoupling: Dimerization of the boronic acid or the aryl halide. This is often exacerbated by the presence of oxygen or if the catalytic cycle is slow. Thoroughly degassing all solvents and reagents is essential to minimize this.[3]
-
Protodeboronation: The C-B bond of the boronic acid is cleaved, replacing the boronic acid group with a hydrogen atom. This is more common with electron-deficient boronic acids and can be promoted by harsh basic conditions or prolonged reaction times. Using milder bases (e.g., K₃PO₄, KF, Cs₂CO₃) or more stable boronate esters (e.g., pinacol esters, MIDA boronates) can mitigate this issue.[4]
-
Dehalogenation: The halide on the coupling partner is replaced by a hydrogen atom without coupling. This can be minimized by optimizing reaction conditions to favor the cross-coupling pathway.[3]
Q4: Can the nitrogen atom in the pyrrolidine ring interfere with the reaction?
A4: Yes, the nitrogen atom in the pyrrolidine ring, even when protected (e.g., with a Boc group), can potentially coordinate to the palladium catalyst. This can sometimes inhibit the catalytic cycle, leading to lower yields. The choice of ligand is important to modulate the reactivity of the palladium center and can help to overcome this potential issue. In some cases, using a more electron-rich and bulky ligand can be beneficial.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-formed catalyst complex for better reproducibility. |
| Poor quality of boronic acid/ester | Use fresh, high-purity boronic acid/ester. Consider converting the boronic acid to a more stable pinacol or MIDA ester. | |
| Insufficiently inert atmosphere | Degas solvents thoroughly (e.g., by sparging with argon or freeze-pump-thaw cycles). Ensure the reaction is run under a positive pressure of an inert gas. | |
| Incorrect base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, or KF. The solubility and strength of the base can significantly impact the reaction. | |
| Inappropriate solvent | The solvent system must solubilize the reagents and stabilize the catalytic species. Common choices include mixtures of dioxane/water, THF/water, or toluene/water. For substrates with poor solubility, DMF may be an option. | |
| Significant Homocoupling | Presence of oxygen | Improve degassing procedures for all reagents and solvents. |
| Slow transmetalation | Increase the concentration of the base or switch to a more effective base. A change in ligand may also be necessary to accelerate this step. | |
| Protodeboronation of Boronic Acid | Base is too strong or reaction time is too long | Use a milder base (e.g., KF) or reduce the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. |
| Presence of protic impurities | Use anhydrous solvents and ensure reagents are dry. | |
| Inconsistent Results | Inconsistent water content in aqueous couplings | For aqueous conditions, maintain a consistent and optimized ratio of organic solvent to water. |
| Variable quality of reagents | Use reagents from a reliable source and of consistent purity for reproducible results. |
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling
The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings that can be adapted for the synthesis of 3-arylpyrrolidines.
Table 1: General Conditions for Suzuki Coupling of Aryl Bromides
| Parameter | Condition | Reference |
| Aryl Halide | Aryl Bromide (1.0 eq) | [5][6] |
| Boronic Acid | Arylboronic Acid (1.1-1.5 eq) | [5][6] |
| Catalyst | Pd(OAc)₂ (0.0032 eq) or [PdCl₂(NH₂CH₂COOH)₂] (0.001 eq) | [5][6] |
| Ligand | PPh₃ (0.0097 eq) | [5] |
| Base | Na₂CO₃ (2M aq. solution, 1.3 eq) or K₂CO₃ (3.0 eq) | [5][6] |
| Solvent | n-Propanol/Water | [5][6] |
| Temperature | Reflux (e.g., 90-100 °C) | [5][6] |
| Time | 1-24 hours | [5][6] |
Table 2: Conditions for Coupling with Heteroaryl Boronic Acids
| Parameter | Condition | Reference |
| Aryl Halide | Bromo Indazole (1.0 eq) | [7] |
| Boronic Acid | 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (2.0 eq) | [7] |
| Catalyst | [Pd(dppf)Cl₂] (0.1 eq) | [7] |
| Base | K₂CO₃ (2.0 eq) | [7] |
| Solvent | DME/Water | [7] |
| Temperature | 80 °C | [7] |
| Time | 2 hours | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki Coupling of N-Boc-3-bromopyrrolidine with an Arylboronic Acid
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
N-Boc-3-bromopyrrolidine (1.0 mmol, 1.0 eq)
-
Arylboronic acid (1.2 mmol, 1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.06 mmol, 6 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Condenser and inert gas (Argon or Nitrogen) supply
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add N-Boc-3-bromopyrrolidine, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add palladium(II) acetate and triphenylphosphine.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-N-Boc-pyrrolidine.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
Caption: A logical workflow for troubleshooting a low-yielding reaction.
References
Technical Support Center: Synthesis of Trifluoromethyl-Containing Heterocycles
Welcome to the Technical Support Center for the synthesis of trifluoromethyl-containing heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental insights. The strategic incorporation of the trifluoromethyl (-CF3) group is a pivotal strategy in medicinal chemistry, significantly enhancing properties like metabolic stability, lipophilicity, and biological activity.[1][2][3][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My trifluoromethylation reaction shows low or no product yield. What are the common causes and how can I resolve this?
Answer: Low or no yield is a frequent challenge and can stem from several factors related to your reagents, reaction conditions, or substrate.
-
Reagent Selection and Quality: The choice of the trifluoromethylating reagent is critical and depends on the electronic and steric properties of your heterocyclic substrate.[6]
-
For electron-rich heterocycles, consider using electrophilic trifluoromethylating reagents like Togni's or Umemoto's reagents.[6][7]
-
For substrates amenable to radical reactions, radical sources such as the Langlois reagent (sodium triflinate), often paired with an oxidant, can be effective.[6][8]
-
For carbonyl-containing precursors to heterocycles, nucleophilic reagents like the Ruppert-Prakash reagent (TMSCF₃) are commonly employed.[6][9]
-
Reagent Stability: Ensure the purity and stability of your reagent. Some reagents, like Togni's reagents, can be thermally unstable and may decompose.[10][11] Consider purchasing a fresh batch or verifying the quality of your current stock.
-
-
Initiator/Catalyst Inactivity:
-
Moisture Sensitivity: Many initiators, especially fluoride sources like TBAF or CsF used with TMSCF₃, are highly sensitive to moisture.[1] Ensure you are using anhydrous conditions, including dry solvents and freshly dried initiators.
-
Suboptimal Catalyst Loading: Insufficient catalyst can lead to a stalled reaction. While catalytic amounts are typical, you may need to optimize the loading for your specific system.[1]
-
-
Solvent Effects: The choice of solvent can significantly impact reaction efficiency. For instance, in reactions with TMSCF₃, while THF is common, DMF has been shown to accelerate reactions and improve yields with certain catalysts.[1] The regioselectivity of C-H trifluoromethylation can also be influenced by the solvent choice.[8]
-
Substrate Reactivity: Electron-deficient substrates are generally more reactive towards nucleophilic trifluoromethylation, while electron-rich substrates are more suitable for electrophilic or radical approaches.[1][8] For less reactive substrates, you may need to employ more forceful reaction conditions or a more potent reagent system.
Question 2: My reaction stalls before the starting material is fully consumed. What steps can I take?
Answer: Reaction stalling is often due to catalyst deactivation or the presence of inhibitors.
-
Catalyst Deactivation: This is a common issue with moisture-sensitive catalysts.[1] Ensure all glassware is thoroughly dried (oven or flame-dried) and that all reagents and solvents are anhydrous.
-
Inhibitors: Impurities in your starting material or solvent can act as inhibitors. Consider purifying your substrate and using high-purity solvents.
Question 3: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity of my trifluoromethylation?
Answer: Achieving high regioselectivity can be challenging, as it is often governed by the inherent electronics and sterics of the heterocycle.
-
Directing Groups: For C-H trifluoromethylation, the use of a directing group can provide excellent control over the position of trifluoromethylation.[12]
-
Solvent Tuning: Preliminary data suggests that the regioselectivity of C-H trifluoromethylation can be fine-tuned by judiciously choosing the solvent system.[8] For example, the trifluoromethylation of 4-acetylpyridine shows different regioselectivity in DCM:H₂O versus DMSO:H₂O.[8]
-
Reagent Choice: The type of trifluoromethylating reagent (radical, electrophilic, or nucleophilic) can lead to different regiochemical outcomes based on the electronic nature of the positions on the heterocycle.[8]
Question 4: My trifluoromethylating reagent seems to be decomposing under the reaction conditions. What should I do?
Answer: Some trifluoromethylating reagents, particularly hypervalent iodine reagents, can be thermally sensitive.[6][10]
-
Lower Reaction Temperature: Running the reaction at a lower temperature may prevent reagent decomposition.[6]
-
Consult Stability Data: Refer to the supplier's data or literature for the thermal stability of your specific reagent. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide valuable information on thermal stability.[10][11]
-
Choose a More Stable Reagent: A variety of shelf-stable electrophilic trifluoromethylating reagents are now commercially available, such as certain Umemoto and Togni reagents, which may be more suitable for your reaction conditions.[7]
Data Presentation
Table 1: Comparison of Common Trifluoromethylating Reagents
| Reagent Class | Example(s) | Typical Substrates | Key Considerations |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Aldehydes, ketones, imines | Requires a fluoride or alkoxide initiator; sensitive to moisture.[1][9] |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | Electron-rich heterocycles, enolates, amines | Can be thermally sensitive; wide range of reactivity available.[6][7][10] |
| Radical | Langlois Reagent (CF₃SO₂Na), CF₃I | Electron-deficient and electron-rich heterocycles | Often requires an oxidant or photoinitiation; can have regioselectivity challenges.[6][8] |
Table 2: Thermal Stability of Selected Electrophilic Trifluoromethylating Reagents
| Reagent | Decomposition Onset (°C) | Notes |
| Togni's Reagents | Varies | Can be exothermic upon decomposition.[10][11] |
| Umemoto Reagent | ~140-150 | Generally less energetic decomposition than Togni's reagents.[11] |
| TT-CF₃⁺OTf⁻ | 142 | Decomposition releases less energy, suggesting a favorable safety profile.[11] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of a Heterocyclic Aldehyde using Ruppert-Prakash Reagent (TMSCF₃)
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic aldehyde (1.0 mmol) and anhydrous THF (5 mL) to a flame-dried round-bottom flask.
-
Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.2 mmol) to the solution.
-
Initiation: Cool the mixture to 0 °C and add a catalytic amount of a fluoride initiator (e.g., TBAF, 0.1 mmol) in anhydrous THF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Radical C-H Trifluoromethylation of a Heterocycle using Langlois Reagent
-
Preparation: To a solution of the heterocycle (1.0 mmol) in a suitable solvent mixture (e.g., DCM:H₂O or DMSO:H₂O)[8], add the Langlois reagent (CF₃SO₂Na, 3.0 mmol).
-
Oxidant Addition: Add an oxidant (e.g., t-BuOOH, 5.0 mmol).
-
Reaction: Stir the reaction vigorously at ambient temperature for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the product by flash column chromatography. Note that some products may be volatile.[8]
Visualizations
Caption: A generalized experimental workflow for the synthesis of trifluoromethyl-containing heterocycles.
Caption: A decision-making diagram for selecting the appropriate trifluoromethylating reagent.
Caption: A troubleshooting guide for addressing low reaction yields in trifluoromethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. researchgate.net [researchgate.net]
- 4. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Fluorinated Organic Compounds
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) for the purification of fluorinated organic compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are fluorinated compounds often difficult to purify using standard chromatography?
A1: The unique properties of fluorine can present challenges. The high electronegativity of fluorine alters a molecule's polarity, dipole moment, and intermolecular interactions compared to its non-fluorinated analogs.[1][2] This can lead to unexpected elution behavior, poor peak shape, and difficult separation from impurities on standard silica or C18 columns.[3][4] Additionally, some fluorinated compounds may exhibit lower solubility in common chromatographic solvents.
Q2: How does fluorination affect a compound's acidity/basicity (pKa) and lipophilicity (LogP)?
A2: Fluorination has a profound, context-dependent impact on these key physicochemical properties.
-
pKa: Attaching fluorine atoms, especially near basic functional groups like amines, significantly decreases basicity (lowers the pKa) due to fluorine's strong electron-withdrawing inductive effect.[5][6] This change can improve bioavailability but requires adjustment of pH in extraction and chromatography protocols.[2]
-
Lipophilicity: The effect is nuanced. Introducing a trifluoromethyl (-CF3) group generally increases lipophilicity.[5] However, monofluorination of alkyl groups can reduce lipophilicity, while fluorination of aromatic rings tends to make them more lipophilic.[1][7] This variability is due to the interplay between increased hydrophobic surface area and changes in molecular polarity.[7]
Q3: My fluorinated compound is volatile. What purification methods should I consider?
A3: For volatile fluorinated compounds, traditional column chromatography can be problematic due to sample loss. Consider these alternatives:
-
Gas Chromatography (GC): If the compound is thermally stable, preparative GC can be an effective purification method.[8]
-
Distillation: For larger quantities, fractional distillation under atmospheric or reduced pressure is a viable option.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, which is easily evaporated post-collection, making it ideal for isolating volatile compounds.[9][10]
Q4: What are some common sources of fluorine-containing impurities?
A4: Impurities can originate from various sources:
-
Reagents: Excess fluorinating reagents (e.g., DAST, Deoxo-Fluor®) and their byproducts are common.[11]
-
Incomplete Reactions: Unreacted starting materials or partially fluorinated intermediates.
-
Side Reactions: Rearrangement products or other unexpected byproducts.
-
Catalysts: Residual palladium from cross-coupling reactions is a frequent and problematic impurity.[12][13]
-
Lab Environment: Cross-contamination from ubiquitous fluorinated materials like PTFE-coated labware (e.g., stir bars, vials, tubing) can be a significant issue, especially in trace analysis.[8][14]
Section 2: Troubleshooting Purification by Chromatography
This section provides solutions to common problems encountered during the chromatographic purification of fluorinated compounds.
Issue 1: Poor Separation from Non-Fluorinated Analogs or Isomers
-
Potential Cause: The polarity difference between your fluorinated product and the impurity is insufficient for separation on a standard stationary phase.
-
Suggested Solutions:
-
Switch to a Fluorinated Stationary Phase: Pentafluorophenyl (PFP) or perfluoroalkyl phases can offer unique selectivity for halogenated compounds through dipole-dipole, π-π, and other interactions not available with C18 or silica columns.[3][15][16]
-
Change the Organic Modifier: Switching between acetonitrile and methanol in reversed-phase systems can alter selectivity and improve resolution.[4]
-
Employ Supercritical Fluid Chromatography (SFC): SFC often provides superior resolution for complex and chiral separations, including those involving fluorinated compounds.[10][17][18] Its use of supercritical CO2 as the mobile phase offers different selectivity compared to HPLC.[9][18]
-
Utilize Fluorous Solid-Phase Extraction (F-SPE): If your compound is heavily fluorinated, F-SPE can be used to separate it from non-fluorinated impurities based on "fluorophilicity".[19]
-
Issue 2: Tailing or Broad Peaks in HPLC
-
Potential Cause: Secondary interactions, particularly between basic functional groups on the analyte and acidic silanol groups on the silica-based column packing.
-
Suggested Solutions:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from your compound's pKa to maintain a consistent protonation state.[4] For basic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid can significantly improve peak shape.[3]
-
Use an End-Capped Column: Employ a column where the residual silanol groups have been "capped" to minimize these unwanted interactions.[4]
-
Reduce Sample Load: Overloading the column can lead to peak distortion. Try injecting a more dilute sample.[8]
-
Issue 3: Compound is Not Retained or Elutes in the Void Volume (Reversed-Phase)
-
Potential Cause: Your fluorinated compound is too polar for the non-polar stationary phase.
-
Suggested Solutions:
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention and separation of highly polar compounds.[4]
-
Use a More Retentive Column: Consider a reversed-phase column with a higher carbon load or an embedded polar group to increase retention.[4]
-
Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase to increase the retention of ionic or highly polar analytes.
-
Section 3: Troubleshooting Crystallization
Issue 4: Compound "Oils Out" Instead of Forming Crystals
-
Potential Cause: The compound's solubility in the chosen solvent system is too high, or the solution is being cooled too rapidly.
-
Suggested Solutions:
-
Slow Down the Process: Allow the solution to cool to room temperature more slowly, and then transfer it to a refrigerator or freezer. Avoid disturbing the vessel.[20][21]
-
Change the Solvent System: Use a lower-boiling point solvent or a solvent system where your compound has slightly lower solubility at hot temperatures.[3]
-
Try Vapor Diffusion: This is an excellent method for growing high-quality crystals from small amounts of material. Dissolve your compound in a small amount of a "good" solvent and place this vial inside a larger, sealed container with a "poor" solvent (antisolvent). The slow diffusion of the antisolvent vapor into your solution will gently induce crystallization.[20][22]
-
Use a Seed Crystal: If you have a single crystal from a previous attempt, add it to a saturated solution to initiate controlled crystal growth.[20]
-
Issue 5: Purity Does Not Improve After Recrystallization
-
Potential Cause: Impurities have a very similar solubility profile to your target compound in the chosen solvent.
-
Suggested Solutions:
-
Recrystallize from a Different Solvent: A different solvent or solvent pair (e.g., ethyl acetate/hexanes vs. methanol/water) may have a different solubility profile for the impurity, leaving it in the mother liquor.[3]
-
Perform a Preliminary Purification: Use a quick plug of silica gel to remove more polar or non-polar impurities before attempting the final crystallization.
-
Hot Filtration: If impurities are insoluble in the hot solvent, perform a hot filtration to remove them before allowing the solution to cool.[3]
-
Section 4: Data Tables and Protocols
Table 1: Impact of Fluorination on Physicochemical Properties
| Property | Effect of Fluorination | Rationale & Implications for Purification |
| Acidity/Basicity (pKa) | Decreases basicity of nearby amines/increases acidity of alcohols.[5][6] | Affects ionization state. pH of buffers for extraction and chromatography must be adjusted accordingly. |
| Lipophilicity (LogP/LogD) | Highly context-dependent. -CF3 groups increase LogP; single F atoms can decrease it.[1][5][7] | Directly impacts retention in reversed-phase HPLC. A higher LogP generally means longer retention. |
| Dipole Moment | Increases local bond dipoles. | Can enhance interactions with polar stationary phases or solvents, altering chromatographic selectivity. |
| Volatility | Often increases with fluorination. | May necessitate purification by GC or SFC to prevent sample loss. |
Protocol 1: General Method for Palladium Removal using a Thiol-Based Scavenger
This protocol is a starting point for removing residual palladium catalysts from a reaction mixture.
-
Reaction Work-up: After the reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts. Concentrate the organic phase in vacuo.
-
Redissolution: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, DCM) at a concentration of approximately 10-50 mg/mL.
-
Scavenger Addition: Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is to use 3-5 equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. The optimal time and temperature should be determined empirically.
-
Filtration: Filter the mixture through a pad of Celite® or a syringe filter (0.45 µm) to remove the scavenger and the bound palladium.
-
Rinsing: Wash the filter cake with a small amount of the solvent used in step 2 to ensure complete recovery of the product.
-
Analysis: Concentrate the filtrate and analyze the residue for palladium content (e.g., by ICP-MS) and purity (e.g., by LC-MS or NMR).
Protocol 2: Screening for a Crystallization Solvent
-
Preparation: Place a small amount (2-5 mg) of your crude fluorinated compound into several small test tubes or vials.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Test a range of solvents with varying polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Water).
-
Identify Potential Solvents: A good single-solvent system is one where the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
Identify Potential Solvent Systems: For a two-solvent system, find a "soluble" solvent (one that dissolves the compound easily at room temperature) and an "insoluble" or "poor" solvent.
-
Test Two-Solvent System: Dissolve the compound in a minimal amount of the "soluble" solvent. Add the "insoluble" solvent dropwise until the solution becomes cloudy (turbid). Gently heat the mixture until it becomes clear again.
-
Induce Crystallization: Allow the tube to cool slowly to room temperature. If no crystals form, gently scratch the inside of the tube with a glass rod or place it in a refrigerator. The formation of solid material indicates a promising solvent system for a larger-scale crystallization.
Section 5: Visualization Workflows
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting guide for common chromatography issues.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 10. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. food-safety.com [food-safety.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. selerity.com [selerity.com]
- 18. researchgate.net [researchgate.net]
- 19. Fluorous affinity-based separation techniques for the analysis of biogenic and related molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. How To Grow Crystals » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 21. depts.washington.edu [depts.washington.edu]
- 22. unifr.ch [unifr.ch]
Technical Support Center: Addressing Solubility Challenges of Trifluoromethylphenyl Pyrrolidines
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with trifluoromethylphenyl pyrrolidine compounds in their experiments. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges.
Troubleshooting Guide
Encountering precipitation or poor dissolution of your trifluoromethylphenyl pyrrolidine compound? This guide will help you identify the potential cause and find a suitable solution.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution in aqueous buffer/media | The compound's aqueous solubility has been exceeded. This is common for lipophilic compounds containing a trifluoromethyl group. | - Lower the final concentration of the compound. - Prepare a more concentrated stock in an organic solvent and use a smaller volume for dilution. - Employ a solubilization strategy such as using co-solvents, surfactants, or cyclodextrins. |
| Precipitation occurs over time in the incubator | The compound may be less soluble at 37°C, or the pH of the media may be changing due to cellular metabolism. | - Pre-warm the media to 37°C before adding the compound. - Ensure the media is adequately buffered (e.g., with HEPES). - Consider the use of a formulation strategy like solid dispersions or nanosuspensions for long-term stability. |
| Cloudiness or film formation in the stock solution (in organic solvent) | The compound may have limited solubility even in organic solvents, especially after freeze-thaw cycles. | - Gently warm the stock solution (e.g., in a 37°C water bath) and vortex thoroughly before use. - Prepare fresh stock solutions more frequently. - Consider a different organic solvent for the stock solution (e.g., NMP instead of DMSO). |
| Inconsistent results in biological assays | The actual concentration of the dissolved compound may be lower than the nominal concentration due to partial precipitation. Solubilizing agents may also be interfering with the assay. | - Visually inspect for any precipitation before and during the assay. - Run vehicle controls (the solubilizing agent without the compound) to assess any background effects. - Use the lowest effective concentration of the solubilizing agent. |
Frequently Asked Questions (FAQs)
Q1: Why are trifluoromethylphenyl pyrrolidines often poorly soluble in aqueous solutions?
A1: The trifluoromethyl (-CF3) group, while often beneficial for metabolic stability and membrane permeability, significantly increases the lipophilicity of a molecule. This high lipophilicity is a primary reason for poor aqueous solubility. While the pyrrolidine ring can sometimes enhance aqueous solubility, the overall solubility of the compound is often dominated by the lipophilic trifluoromethylphenyl moiety.
Q2: What is the best initial approach to solubilizing a new trifluoromethylphenyl pyrrolidine compound?
A2: A good starting point is to prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol. For in vitro experiments, this stock solution can then be serially diluted in the aqueous buffer or cell culture medium to the desired final concentration, ensuring the final concentration of the organic solvent is low (typically <0.5% for DMSO in cell-based assays) to avoid toxicity.
Q3: How can I determine the maximum soluble concentration of my compound in my experimental system?
A3: You can perform a kinetic solubility assessment. This involves preparing a series of dilutions of your compound in the target aqueous medium (e.g., cell culture media) from a concentrated stock solution. The dilutions are then visually inspected for any signs of precipitation, often after a set incubation period under your experimental conditions. The highest concentration that remains clear is considered the maximum kinetic solubility.
Q4: Can the solubilizing agents I use affect my experimental results?
A4: Yes, it is crucial to consider that solubilizing agents can have their own biological effects. For example, some surfactants can disrupt cell membranes, and co-solvents like DMSO can have off-target effects at higher concentrations. It is essential to run proper vehicle controls in your experiments to account for any effects of the solubilization method itself.
Q5: Are there more advanced methods for formulating highly insoluble trifluoromethylphenyl pyrrolidines?
A5: For compounds with very poor solubility that cannot be adequately addressed by simple co-solvents or surfactants, more advanced formulation strategies can be employed. These include creating amorphous solid dispersions with polymers, preparing nanosuspensions to increase the surface area for dissolution, or using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS). These techniques are often employed in later-stage drug development.
Quantitative Solubility Data
Obtaining precise quantitative solubility data for your specific trifluoromethylphenyl pyrrolidine derivative is crucial for reproducible experiments. While experimental determination is always recommended, the following table provides illustrative solubility data for a hypothetical trifluoromethylphenyl pyrrolidine in common solvents. This table can serve as a template for recording your own experimentally determined values.
Table 1: Illustrative Solubility of a Hypothetical Trifluoromethylphenyl Pyrrolidine
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 25°C (mM) * | Notes |
| Water | < 0.01 | < 0.05 | Practically insoluble |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 | < 0.05 | Practically insoluble |
| Dimethyl Sulfoxide (DMSO) | > 100 | > 465 | Freely soluble |
| Ethanol | ~25 | ~116 | Soluble |
| Methanol | ~15 | ~70 | Sparingly soluble |
| N-Methyl-2-pyrrolidone (NMP) | > 100 | > 465 | Freely soluble |
*Calculated based on a hypothetical molecular weight of 215 g/mol .
Experimental Protocols
Here are detailed protocols for key experiments related to solubilizing your trifluoromethylphenyl pyrrolidine compounds.
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the standard procedure for preparing a concentrated stock solution of a hydrophobic compound.
Materials:
-
Trifluoromethylphenyl pyrrolidine compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Determine the required mass: Calculate the mass of the compound needed to prepare a stock solution of the desired concentration and volume. For example, to make 1 mL of a 10 mM stock solution of a compound with a molecular weight of 215 g/mol , you would need 2.15 mg of the compound.
-
Weigh the compound: Accurately weigh the calculated mass of the compound using an analytical balance and transfer it to a suitable vial.
-
Add the solvent: Add the appropriate volume of DMSO to the vial.
-
Dissolve the compound: Vortex the vial until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment in Aqueous Media
This protocol outlines a method to determine the apparent solubility of your compound under your specific experimental conditions.
Materials:
-
Concentrated stock solution of the compound in DMSO (e.g., 10 mM)
-
Aqueous medium (e.g., cell culture medium, PBS)
-
96-well plate or microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare dilutions: Create a series of dilutions of your compound in the aqueous medium. For example, in a 96-well plate, add 99 µL of the aqueous medium to several wells. Then, add 1 µL of your 10 mM stock solution to the first well to get a 100 µM solution. Perform serial dilutions from this well.
-
Incubate: Incubate the plate or tubes under your standard experimental conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 1-2 hours).
-
Visual inspection: After incubation, carefully inspect each well or tube for any signs of precipitation (e.g., cloudiness, crystals, or a film). A microscope can be used for more sensitive detection.
-
Determine maximum solubility: The highest concentration that remains clear and free of precipitate is the kinetic solubility of your compound under these conditions.
Visualizations
Experimental Workflow for Solubilization
The following diagram illustrates a typical workflow for preparing a hydrophobic compound for an in vitro assay.
Caption: A workflow for preparing and troubleshooting the solubilization of a hydrophobic compound.
Signaling Pathway Example: PI3K/Akt/mTOR
Many trifluoromethylphenyl pyrrolidine derivatives are developed as kinase inhibitors. The PI3K/Akt/mTOR pathway is a frequently targeted signaling cascade in cancer drug discovery.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Technical Support Center: Synthesis of 3-Substituted Pyrrolidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 3-substituted pyrrolidines. This resource is intended for researchers, scientists, and drug development professionals.
Section 1: 1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and widely used method for the synthesis of the pyrrolidine ring, offering the potential to generate multiple stereocenters in a single step.[1] However, controlling the regioselectivity and stereoselectivity of this reaction can be a significant challenge.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition is resulting in a mixture of regioisomers. How can I improve the regioselectivity?
A1: The formation of regioisomeric mixtures is a common issue and is often dependent on the electronic and steric properties of both the azomethine ylide and the dipolarophile. Here are some troubleshooting steps:
-
Dipolarophile Choice: The electronic nature of the substituent on the dipolarophile plays a crucial role. Electron-withdrawing groups can direct the regioselectivity.
-
Catalyst System: The use of a Lewis acid or a transition metal catalyst can enhance regioselectivity by coordinating to either the dipole or the dipolarophile, thereby amplifying the electronic differences between the termini.
-
Solvent Optimization: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers. A systematic screening of solvents is recommended.
Q2: I am observing poor diastereoselectivity in my pyrrolidine synthesis. What factors can be controlled to improve this?
A2: Diastereoselectivity in [3+2] cycloadditions is governed by the facial selectivity of the approach of the two reactants. The substituents on both the azomethine ylide and the dipolarophile create steric hindrance that favors one approach over the other.
-
Steric Hindrance: Increasing the steric bulk of the substituents on either the azomethine ylide or the dipolarophile can enhance facial selectivity.
-
Catalyst and Ligand: The choice of a chiral catalyst and ligand is critical for inducing high diastereoselectivity and enantioselectivity.
-
Temperature: Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy.
Troubleshooting Guide: Poor Selectivity in 1,3-Dipolar Cycloaddition
| Issue | Symptom | Potential Cause(s) | Troubleshooting Steps & Preventative Measures |
| Poor Regioselectivity | Formation of a mixture of constitutional isomers. | Insufficient electronic or steric differentiation on the azomethine ylide or dipolarophile. | 1. Modify Dipolarophile: Use a dipolarophile with a stronger electron-withdrawing group. 2. Employ a Catalyst: Introduce a Lewis acid (e.g., AgOAc, Cu(I)) to modulate the electronics of the reactants.[2] 3. Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile).[3] |
| Poor Diastereoselectivity | Formation of a mixture of diastereomers. | Low facial selectivity in the approach of the reactants. | 1. Increase Steric Bulk: Introduce bulkier substituents on the azomethine ylide or dipolarophile. 2. Optimize Catalyst/Ligand: For asymmetric reactions, screen different chiral ligands. 3. Lower Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or -78 °C). |
| Formation of Side Products | Observation of unexpected peaks in NMR or MS. | Decomposition of reactants or intermediates; side reactions of the azomethine ylide. | 1. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). 2. Control Reaction Time: Monitor the reaction closely and quench it once the starting material is consumed. |
Quantitative Data on Selectivity
| Catalyst | Ligand | Solvent | Temp (°C) | Dipolarophile | Product | dr | ee (%) | Reference |
| Cu(CH₃CN)₄PF₆ | (R)-F-Binaphane | THF | -20 | 1,1-difluorostyrene | 3,3-difluoropyrrolidine | >20:1 | 90 | [2] |
| Ag₂CO₃ | - | Toluene | rt | N-tert-butanesulfinylazadiene | Densely substituted pyrrolidine | >19:1 | - | [3] |
| Cu(II) | TEMPO | Xylenes | 130 | α-Substituted 4-pentenyl sulfonamide | 2,5-cis-pyrrolidine | >20:1 | - | [4] |
Experimental Protocol: Catalytic Asymmetric 1,3-Dipolar Cycloaddition
This protocol is a general guideline for a copper-catalyzed asymmetric 1,3-dipolar cycloaddition.
Materials:
-
Amino ester hydrochloride (e.g., glycine methyl ester hydrochloride)
-
Aldehyde or ketone
-
Dipolarophile (e.g., α,β-unsaturated ester)
-
Copper(I) catalyst (e.g., Cu(CH₃CN)₄PF₆)
-
Chiral ligand (e.g., (R)-F-Binaphane)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the copper(I) catalyst and the chiral ligand.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the amino ester hydrochloride and the aldehyde/ketone to the flask.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the base dropwise to generate the azomethine ylide in situ.
-
Add the dipolarophile to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting Poor Selectivity
Caption: Troubleshooting workflow for poor selectivity.
Section 2: Reductive Amination and Intramolecular Cyclization
Reductive amination of 1,4-dicarbonyl compounds or their precursors with an amine is a direct route to the pyrrolidine core. A related strategy involves the intramolecular cyclization of an amine onto an electrophilic center.
Frequently Asked Questions (FAQs)
Q1: My reductive amination is giving low yields and multiple products. What are the common side reactions?
A1: Common side reactions in reductive amination for pyrrolidine synthesis include the formation of over-alkylated products (tertiary amines if a primary amine is the starting material) and incomplete reduction of the imine intermediate. In some cases, especially with halo-ketone precursors, hydrolysis of the starting material and formation of cyclopropane byproducts can occur.
Q2: How can I minimize the formation of byproducts in a reductive amination?
A2: To minimize byproducts, consider the following:
-
Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the imine in the presence of the carbonyl group (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride).
-
pH Control: The pH of the reaction is crucial for both imine formation and the stability of the reducing agent. An optimal pH is typically between 4 and 6.
-
Stepwise Procedure: In some cases, a stepwise procedure of first forming the imine and then adding the reducing agent can improve the yield of the desired product.[5]
Troubleshooting Guide: Side Reactions in Reductive Amination
| Issue | Symptom | Potential Cause(s) | Troubleshooting Steps & Preventative Measures |
| Over-alkylation | Formation of tertiary amine byproduct from a primary amine. | The secondary amine product is more nucleophilic than the starting primary amine. | 1. Use a Stepwise Procedure: Form the imine first, then add the reducing agent. 2. Control Stoichiometry: Use a slight excess of the amine. |
| Incomplete Reduction | Presence of imine intermediate in the final product mixture. | The reducing agent is not sufficiently reactive or has decomposed. | 1. Check Reducing Agent: Use a fresh batch of the reducing agent. 2. Optimize pH: Ensure the pH is in the optimal range for the chosen reducing agent. |
| Hydrolysis of Starting Material | Consumption of starting material without formation of the desired product. | For halo-ketone precursors, hydrolysis can be a competitive pathway. | 1. pH Control: Maintain an optimal pH to minimize hydrolysis while allowing for the enzymatic or chemical reaction to proceed. |
| Formation of Cyclopropane Byproduct | Observation of a byproduct with a mass corresponding to the cyclized ketone. | Intramolecular cyclization of halo-ketone precursors. | 1. Optimize Reaction Conditions: Adjust temperature and reaction time to favor the desired reductive amination pathway. |
Experimental Protocol: Reductive Amination for Pyrrolidine Synthesis
This protocol describes the synthesis of N-aryl-substituted pyrrolidines via iridium-catalyzed reductive amination.[6]
Materials:
-
1,4-Diketone (e.g., hexane-2,5-dione)
-
Aniline derivative
-
Iridium catalyst (e.g., [Cp*IrCl₂]₂)
-
Formic acid
-
Deionized water
Procedure:
-
In a reaction vessel, combine the 1,4-diketone (1.0 eq), aniline (1.2 eq), and the iridium catalyst (0.5 mol%).
-
Add deionized water to the mixture, followed by formic acid (5.0 eq).
-
Stir the mixture vigorously at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Pathway: Reductive Amination of a 1,4-Diketone
Caption: Pathway for reductive amination.
Section 3: Palladium-Catalyzed Hydroarylation of Pyrrolines
The palladium-catalyzed hydroarylation of pyrrolines provides a direct method for the synthesis of 3-aryl pyrrolidines.[2] This reaction can be prone to side reactions, particularly redox processes.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed hydroarylation is giving a significant amount of a dehydrogenated byproduct. How can I prevent this?
A1: The formation of a pyrrole byproduct through dehydrogenation is a common side reaction.[7] This can be influenced by the catalyst, reaction temperature, and the presence of an oxidant. To minimize this:
-
Catalyst Choice: Consider using a catalyst system that is less prone to promoting dehydrogenation.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired hydroarylation.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere to exclude oxygen, which can act as an oxidant.
Troubleshooting Guide: Side Reactions in Palladium-Catalyzed Hydroarylation
| Issue | Symptom | Potential Cause(s) | Troubleshooting Steps & Preventative Measures |
| Dehydrogenation | Formation of a pyrrole byproduct. | Presence of an oxidant (e.g., air), high reaction temperature, or catalyst promoting dehydrogenation. | 1. Inert Atmosphere: Use a robust inert atmosphere (glovebox or Schlenk line).[7] 2. Lower Temperature: Optimize the reaction temperature.[7] 3. Catalyst Screening: Test different palladium catalysts and ligands. |
| Redox Side Reactions | Formation of reduced or oxidized byproducts of the starting materials. | The reaction mechanism can involve redox processes that are not productive for the desired hydroarylation. | 1. Additive Screening: Investigate the effect of additives that can modulate the redox potential of the catalytic cycle. |
Experimental Protocol: Palladium-Catalyzed Hydroarylation of a Pyrroline
This is a general protocol for the palladium-catalyzed hydroarylation of an N-alkyl pyrroline with an aryl bromide.
Materials:
-
N-alkyl pyrroline
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., P(t-Bu)₃)
-
Base (e.g., NaOt-Bu)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent, followed by the N-alkyl pyrroline and the aryl bromide.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Pathway: Desired vs. Side Reaction in Hydroarylation
Caption: Competing reaction pathways.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for catalyst deactivation in cross-coupling reactions. Below are troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of catalyst deactivation?
A1: Several visual cues can suggest catalyst deactivation. The most common is the formation of a black precipitate, known as "palladium black," which consists of inactive, agglomerated palladium metal.[1][2] Other signs include a reaction mixture that fails to change color as expected or a reaction that stalls, showing no further product formation when monitored by techniques like TLC, GC-MS, or LC-MS.[1][2]
Q2: What are the primary mechanisms of palladium catalyst deactivation in cross-coupling reactions?
A2: Catalyst deactivation in palladium-catalyzed cross-coupling reactions primarily occurs through three pathways:
-
Aggregation: The active Pd(0) species can agglomerate to form larger, catalytically inactive palladium nanoparticles or bulk metal (palladium black).[2] This is often accelerated by high temperatures or insufficient ligand stabilization.[1]
-
Poisoning: Impurities in the reagents, starting materials, or solvents can bind to the active sites of the catalyst, rendering it inactive.[2][3] Common poisons include sulfur compounds, and in some cases, nitrogen-containing substrates or products themselves can act as inhibitors by strongly coordinating to the palladium center.[2][4][5]
-
Ligand Degradation or Modification: The phosphine ligands used to stabilize the catalyst can degrade through oxidation (forming phosphine oxides) or other decomposition pathways under reaction conditions.[2][6] This alters the ligand-to-metal ratio and can lead to catalyst aggregation.[6]
Q3: How do ligands prevent catalyst deactivation?
A3: Ligands, particularly bulky and electron-rich phosphines or N-heterocyclic carbenes (NHCs), are crucial for stabilizing the active catalyst.[1][7] They coordinate to the metal center, creating a sterically hindered environment that prevents the palladium atoms from aggregating into inactive clusters.[1] The σ-donating character of these ligands also increases the electron density on the palladium, which can facilitate key steps in the catalytic cycle like oxidative addition and protect against catalyst oxidation.[7]
Q4: My reaction involves a heteroaryl substrate and is failing. Why are these particularly challenging?
A4: Heteroaromatic compounds, especially those containing Lewis basic nitrogen atoms (like pyridines or imidazoles), are known to be challenging substrates.[1][4] The lone pair of electrons on the nitrogen can coordinate strongly to the palladium catalyst, forming stable, inactive "off-cycle" complexes.[1][5] This effectively poisons the catalyst and halts the reaction.[4] This is often referred to as the "2-pyridyl problem" when the coupling site is near the nitrogen atom.[4]
Troubleshooting Guides
Problem 1: My reaction is sluggish, has stalled, or shows low yield.
This is a common issue that can point to several underlying causes related to catalyst stability and activity.
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Oxidative Addition | 1. Switch Halide: If possible, change from an aryl chloride to a bromide or iodide.[4] 2. Increase Temperature: Cautiously increase the reaction temperature in 10-20 °C increments.[4] 3. Use a More Electron-Rich Ligand: Screen bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).[1][7] | The C-X bond strength decreases from Cl > Br > I, making oxidative addition easier for heavier halides. Higher temperatures can overcome the activation energy barrier but may also accelerate catalyst decomposition.[1][4] Electron-rich ligands increase the nucleophilicity of the Pd(0) center, promoting oxidative addition.[7] |
| Catalyst Decomposition | 1. Lower Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.[1] 2. Optimize Ligand/Metal Ratio: A slight excess of ligand (e.g., 1.1-2:1 ligand-to-metal) can be beneficial.[1] 3. Ensure Inert Atmosphere: Rigorously degas solvents and maintain a positive pressure of argon or nitrogen.[1] | High temperatures are a common cause of catalyst aggregation into palladium black.[1] An insufficient amount of ligand leaves the palladium center exposed and prone to aggregation.[1] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[1][2] |
| Poor Reagent Quality | 1. Purify Starting Materials: Ensure aryl halides and coupling partners are pure. 2. Use Anhydrous, Degassed Solvents: Water and oxygen can interfere with the catalytic cycle and promote side reactions or catalyst oxidation.[1][8] 3. Check Base Purity: Use a high-purity base and store it properly (e.g., in a desiccator).[9] | Impurities in starting materials can act as catalyst poisons.[9] Solvents are critical for reagent solubility and catalyst stability.[1][8] Moisture can facilitate unwanted side reactions.[9] |
Problem 2: I'm observing significant formation of homocoupling or dehalogenation byproducts.
These side reactions compete with the desired cross-coupling pathway and often indicate suboptimal reaction conditions.
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Degas Thoroughly: Ensure the reaction mixture, solvents, and headspace are free of oxygen by using techniques like freeze-pump-thaw or sparging with an inert gas.[4] | Oxygen can promote the homocoupling of organometallic reagents.[4] |
| Inefficient Catalyst Generation | Use a Pre-catalyst: Employ a well-defined Pd(II) pre-catalyst that rapidly and cleanly generates the active Pd(0) species in situ.[4][10] | Some Pd(II) sources can lead to homocoupling during the initial reduction to Pd(0).[4] Modern pre-catalysts are designed for efficient and controlled activation.[10] |
| Suboptimal Ligand/Base Combination | Screen Ligands and Bases: The choice of ligand and base can influence the relative rates of reductive elimination (desired) versus dehalogenation (side reaction).[4] | A systematic screen can identify a combination that favors the cross-coupling pathway. |
Visualizing Catalyst Deactivation
Logical Workflow for Troubleshooting
This diagram provides a step-by-step decision-making process when a cross-coupling reaction fails.
Caption: A decision tree for diagnosing common issues in cross-coupling reactions.
Major Catalyst Deactivation Pathways
This diagram illustrates the primary routes by which an active catalyst can become inactive.
Caption: The main pathways leading from an active catalyst to inactive species.
Analytical Techniques for Diagnosing Deactivation
When troubleshooting, advanced analytical techniques can provide deeper insights into the state of the catalyst.
| Technique | Information Provided | Application in Deactivation Studies |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation state of the surface.[11][12] | Detects oxidation of Pd(0) to Pd(II) and can identify surface poisons.[11][13] |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and dispersion.[14] | Visualizes the formation and agglomeration of palladium nanoparticles ("palladium black").[1] |
| X-ray Absorption Spectroscopy (XAS) | Local coordination environment and oxidation state of the metal center.[14][15] | Provides in-situ evidence for changes in palladium's oxidation state and coordination during a reaction, helping to elucidate the deactivation mechanism.[15][16] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P NMR) | Monitors the state of phosphine ligands and their coordination to the metal.[6][17] | Detects ligand degradation (e.g., formation of phosphine oxide) and changes in the catalyst structure.[6] |
| Inductively Coupled Plasma (ICP) | Precise quantification of elemental composition.[11] | Measures the amount of palladium to check for leaching from a heterogeneous support or to quantify catalyst poisoning by certain elements.[11] |
Key Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Deactivation Prevention
This protocol incorporates best practices to maintain catalyst activity.
-
Reagent Preparation:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), base (2.0-3.0 equiv), palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and ligand (e.g., SPhos, 2.2-4.4 mol%).
-
The ligand-to-palladium ratio should typically be between 1:1 and 2:1, though a slight excess of ligand can help prevent deactivation.[1]
-
-
Execution:
-
Add the degassed solvent via syringe.
-
Stir the mixture at the optimized temperature (start with a moderate temperature, e.g., 80-100 °C) under the inert atmosphere.[1]
-
Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, do not increase the temperature excessively, as this can accelerate decomposition.[1]
-
Protocol 2: Screening Ligands to Overcome Deactivation
If a standard protocol fails, screening different ligands is a critical optimization step.
-
Setup: Prepare multiple reaction vials in a glovebox or using a Schlenk line.
-
Standard Reagents: To each vial, add the aryl halide, coupling partner, base, and solvent as determined in your initial attempts.
-
Variable Ligands: To each vial, add a different ligand from a screening panel. Include ligands with varying steric bulk and electronic properties (e.g., Buchwald-type biaryl phosphines, Josiphos-type ferrocenyl phosphines, or NHCs).[1]
-
Catalyst Addition: Add the palladium source to each vial.
-
Execution: Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature.
-
Analysis: After a set time (e.g., 12-24 hours), analyze the yield in each vial using an internal standard by GC-MS or LC-MS to identify the most effective ligand for your system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. alfachemic.com [alfachemic.com]
- 12. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. Catalyst Characterization Techniques [hidenanalytical.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Work-up Procedures for Trifluoromethylated Compounds
Welcome to the technical support center for the purification of trifluoromethylated compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working up reactions involving trifluoromethylating reagents and purifying the resulting products. Here you will find troubleshooting guides, frequently asked questions (FAQs), comparative data tables, and detailed experimental protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are work-up procedures for trifluoromethylated compounds often challenging?
A1: The trifluoromethyl (-CF3) group significantly alters a molecule's physical and chemical properties. It is a strong electron-withdrawing group with high lipophilicity, which can lead to unexpected solubility profiles and chromatographic behavior.[1][2] For instance, a CF3 group can make a molecule more lipophilic while simultaneously increasing its polarity.[3] This duality can complicate extractions and chromatographic separations. Additionally, some trifluoromethylating reagents and their byproducts can be difficult to remove.
Q2: What are the most common trifluoromethylating reagents I need to be prepared to quench and remove?
A2: The most common reagents include nucleophilic sources like Ruppert-Prakash reagent (TMSCF3), electrophilic sources like Togni's reagents, and radical sources like Langlois' reagent (CF3SO2Na).[4] Each requires a specific quenching and work-up protocol to ensure safety and ease of purification.
Q3: How does the -CF3 group affect my choice of chromatography solvent system?
A3: The high electronegativity of the -CF3 group can lead to strong interactions with silica gel, potentially causing peak tailing or decomposition of sensitive compounds.[5] You may need to use more polar solvent systems than for analogous non-fluorinated compounds. A systematic solvent screen using Thin Layer Chromatography (TLC) is highly recommended to find an optimal solvent system that provides good separation and a suitable retention factor (Rf) of 0.2-0.4.[5]
Q4: My trifluoromethylated product is an oil and won't crystallize. What can I do?
A4: This is a common issue, as the presence of impurities can inhibit crystal lattice formation.[5] First, ensure your compound is sufficiently pure by another method, such as flash chromatography. If it's pure and still an oil, you can try various crystallization techniques like slow evaporation, cooling, or vapor diffusion with a range of solvents.[5][6] If these fail, consider forming a salt or co-crystal to induce crystallization.[5]
Q5: Are there specific safety precautions for handling trifluoromethylating reagent waste?
A5: Yes. Many trifluoromethylating reagents are volatile, flammable, and may react violently with water.[7] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[8] Quenching should be done carefully, often at low temperatures. The resulting waste should be disposed of as hazardous material in accordance with your institution's safety guidelines.[9][10]
Troubleshooting Guides
Issue 1: Low Recovery After Aqueous Work-up
| Potential Cause | Solution |
| Compound has partial water solubility. | The polarity of your trifluoromethylated compound might be higher than expected. Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover dissolved product.[11] Use brine (saturated NaCl solution) for the final wash to help "salt out" the organic compound from the aqueous phase.[11] |
| Emulsion formation. | Emulsions are common, especially when using chlorinated solvents like dichloromethane.[12] To break up an emulsion, try adding brine, adding more of the organic solvent, or filtering the mixture through a pad of Celite. |
| Hydrolysis of a protecting group or the product. | The work-up conditions (e.g., acidic or basic washes) might be cleaving a protecting group or degrading your product. Use milder quenching agents and washes (e.g., saturated aqueous NH4Cl or NaHCO3 instead of strong acids/bases).[13] |
Issue 2: Difficulty in Removing Reagent Byproducts
| Potential Cause | Solution |
| Residual Ruppert-Prakash Reagent (TMSCF3) or its byproducts. | After quenching, ensure thorough aqueous washes. Byproducts from TMS-based reagents can sometimes be removed by stirring the organic layer with a dilute solution of fluoride ions (e.g., TBAF) to cleave any remaining Si-O or Si-C bonds, followed by another aqueous wash. Always handle fluoride with care. |
| Residual Togni's Reagent or iodine-containing byproducts. | Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3).[4] This will reduce the iodine species, making them more water-soluble and easier to remove during extraction.[4] |
| Residual Langlois' Reagent (CF3SO2Na) or related sulfur byproducts. | These are generally water-soluble and can be removed with standard aqueous washes. If issues persist, additional washes with water or brine should be effective. |
Issue 3: Problems During Column Chromatography
| Potential Cause | Solution |
| Compound streaking or tailing on the column. | The compound may be too polar for the chosen solvent system or interacting too strongly with the silica gel. Try a more polar eluent or a gradient elution.[5] Adding a small amount of a modifier to your eluent, like triethylamine for basic compounds or acetic acid for acidic compounds, can sometimes improve peak shape. |
| Co-elution of impurities. | The polarity of the impurity and your product are too similar. Optimize the chromatographic conditions by trying a different solvent system or a stationary phase with different selectivity (e.g., alumina, C18 reverse-phase silica).[5] Preparative HPLC or SFC may offer better resolution.[5] |
| Compound decomposition on silica gel. | Some trifluoromethylated compounds can be sensitive to the acidic nature of silica gel. Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, use a different stationary phase like neutral alumina. |
Data Presentation
Table 1: Comparison of Work-up Procedures for Nucleophilic Trifluoromethylation of Carbonyls
| Reagent/Initiator | Substrate | Quenching Agent | Work-up Summary | Reported Yield | Reference |
| TMSCF₃ / TBAF | Aldehyde | Sat. aq. NH₄Cl | Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography. | Protocol-dependent | [13] |
| TMSCF₃ / Cs₂CO₃ | Cyclohexanone | Sat. aq. NaHCO₃ | Extract with CH₂Cl₂, dry over MgSO₄, concentrate. | Protocol-dependent | [13] |
| TMSCF₃ / K₂CO₃ | Acetophenone | 1 M HCl | Add 1 M HCl to deprotect the silyl ether, then standard extraction. | Protocol-dependent | [4] |
Table 2: Purification Outcomes for Different Trifluoromethylation Chemistries
| Reaction Type | Trifluoromethylating Reagent | Purification Method | General Observations & Reported Yields | Reference |
| Electrophilic Trifluoromethylation | Togni's Reagent II | Quench with Na₂S₂O₃, extraction, column chromatography. | Effective for phenols. Yields can be moderate to high. | [4] |
| Radical Trifluoromethylation | Langlois' Reagent (CF₃SO₂Na) | Biphasic reaction, extraction. | Good for heterocycles. Yields are variable (e.g., 43-84%). | [4] |
| Copper-Catalyzed Trifluoromethylation | CF₃CO₂K / CuI | Extraction, column chromatography. | Effective for aryl iodides. Yields are generally good to excellent (up to 95%). |
Experimental Protocols
Protocol 1: General Work-up for Ruppert-Prakash (TMSCF₃) Reactions
-
Cooling and Quenching: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction mixture to 0 °C in an ice-water bath.[13]
-
Slowly add a quenching solution. The choice of quencher depends on the stability of your product and subsequent steps:
-
Warming and Extraction: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.[13]
-
Washing and Drying: Combine the organic layers and wash with brine.[13] This helps to remove residual water and break up any emulsions.[11]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Work-up for Togni's Reagent Reactions
-
Quenching: Upon reaction completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[4] Stir for 10-15 minutes. This will reduce the hypervalent iodine species.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane).[4]
-
Washing and Drying: Wash the combined organic layers with water and then brine. Dry over an anhydrous drying agent.
-
Concentration and Purification: Filter and concentrate under reduced pressure. Purify the residue by the most suitable method (e.g., column chromatography).
Visualizations
Caption: A general experimental workflow for the work-up and purification of trifluoromethylated compounds.
Caption: A decision-making diagram for troubleshooting low yields during the purification of trifluoromethylated compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 6. NEET UG : methods of purification qualitative and quantitative analysis [unacademy.com]
- 7. Copper-Catalyzed Aromatic Trifluoromethylation and the Related Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
Validation & Comparative
A Comparative Analysis of Fluorinated and Non-Fluorinated Pyrrolidine Analogues in Drug Discovery
An objective comparison of the impact of fluorination on the physicochemical properties, biological activity, and metabolic stability of pyrrolidine-based compounds for researchers, scientists, and drug development professionals.
The introduction of fluorine into pyrrolidine scaffolds is a widely utilized strategy in medicinal chemistry to modulate the pharmacological profile of drug candidates. This guide provides a comparative study of fluorinated versus non-fluorinated pyrrolidine analogues, supported by experimental data, to elucidate the effects of this substitution on key drug-like properties. The strategic incorporation of fluorine can lead to significant improvements in target affinity, metabolic stability, and overall therapeutic potential.[1][2]
Physicochemical Properties: Impact of Fluorination
Fluorination can significantly alter the physicochemical properties of pyrrolidine analogues, which in turn affects their pharmacokinetic and pharmacodynamic profiles. The high electronegativity of fluorine can modulate the basicity (pKa) and lipophilicity (logP) of the parent molecule.[3] While the effect on lipophilicity can vary depending on the position and number of fluorine atoms, a general trend is the lowering of the pKa of the pyrrolidine nitrogen due to the inductive electron-withdrawing effect of fluorine. This modulation of basicity can be critical for optimizing interactions with biological targets and improving cell permeability.[4]
Enhanced Biological Activity
The introduction of fluorine can lead to a significant enhancement in the biological activity of pyrrolidine analogues. This is often attributed to favorable changes in binding affinity, conformation, and metabolic stability.
For instance, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, fluorination of the pyrrolidine ring has been shown to be a successful strategy.[5][6] A comparative study of 4-fluoropyrrolidine-2-carbonitrile derivatives with their non-fluorinated counterparts revealed that the fluorinated analogues exhibited potent DPP-4 inhibitory activity.[5] For example, compound 17a (a 4-fluoropyrrolidine derivative) showed high DPP-4 inhibitory activity with an IC50 of 0.017 μM and demonstrated good efficacy in oral glucose tolerance tests in mice.[6] Another study identified compound 9l , a fluorinated derivative, with an excellent DPP-4 inhibitory activity (IC50 = 0.01 μM) and good selectivity.[5]
Similarly, the antifungal activity of pyrrolidine derivatives was found to be significantly enhanced by the presence of fluorine atoms. A study on fluorinated pyrrolidines revealed that these compounds possessed general and high biological activities against four common plant fungi, whereas the corresponding non-fluorinated compounds showed low antifungal activities.[7] This suggests that the fluorine atoms on the pyrrolidine ring play a crucial role in their antifungal potency.[7]
Improved Metabolic Stability
A key advantage of fluorination in drug design is the enhancement of metabolic stability.[8][9] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1][10] By strategically placing fluorine atoms at metabolically vulnerable positions, the metabolic degradation of the molecule can be blocked or slowed down, leading to an extended half-life and improved bioavailability.[8][11] For example, in a series of dipeptidyl peptidase 4 inhibitors, the presence of a fluorine on the pyrrolidine ring resulted in stabilization of the molecule.[11]
The following table summarizes the comparative data on the biological activity of fluorinated and non-fluorinated pyrrolidine analogues.
| Compound Class | Target/Activity | Fluorinated Analogue | IC50/Activity | Non-Fluorinated Analogue | IC50/Activity | Reference |
| Pyrrolidine-2-carbonitrile | DPP-4 Inhibition | Compound 17a (4-fluoro) | 0.017 µM | - | - | [6] |
| Pyrrolidine-2-carbonitrile | DPP-4 Inhibition | Compound 9l (4-fluoro) | 0.01 µM | - | - | [5] |
| Trizolyl-substituted pyrrolidine | Antifungal Activity | Fluorinated derivative | High | Non-fluorinated derivative | Low | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the key experiments cited in this guide.
In Vitro DPP-4 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic substrate: Gly-Pro-AMC (Aminomethylcoumarin)
-
Assay buffer: Tris-HCl buffer (pH 7.5) containing BSA and NaCl
-
Test compounds (fluorinated and non-fluorinated pyrrolidine analogues)
-
96-well microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the DPP-4 enzyme to each well of a 96-well plate, followed by the addition of the test compounds at various concentrations.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to each well.
-
Monitor the fluorescence intensity (excitation at 360 nm, emission at 460 nm) at regular intervals for 30 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antifungal Activity Assay (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various fungal strains.
Materials:
-
Fungal strains (e.g., Fusarium graminearum, Rhizoctonia solani)
-
Potato Dextrose Broth (PDB) medium
-
Test compounds
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in PDB medium in a 96-well microplate.
-
Prepare a standardized fungal inoculum and add it to each well.
-
Include a positive control (a known antifungal agent) and a negative control (medium with inoculum and without any compound).
-
Incubate the plates at 25-28°C for 48-72 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the fungus, by visual inspection or by measuring the optical density at a specific wavelength.
Metabolic Stability Assay (Liver Microsome Incubation)
Objective: To assess the metabolic stability of test compounds by measuring their rate of degradation in the presence of liver microsomes.
Materials:
-
Human or rat liver microsomes
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
LC-MS/MS system
Procedure:
-
Prepare an incubation mixture containing liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using an LC-MS/MS system to quantify the remaining amount of the parent compound.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the remaining compound against time.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparative study of fluorinated and non-fluorinated pyrrolidine analogues.
Caption: A generalized workflow for the comparative study of analogues.
Caption: Fluorine's role in blocking metabolic pathways.
Caption: Structure-Activity Relationship (SAR) overview.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
Validating the Biological Target of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine-Containing Compounds: A Comparative Guide to RORγt Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of compounds containing the 3-[4-(Trifluoromethyl)phenyl]pyrrolidine scaffold, with a focus on their activity as inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune and inflammatory diseases. Consequently, RORγt has emerged as a promising therapeutic target.
Herein, we introduce a representative compound, Pyrrolidinyl-TFM , a hypothetical molecule based on published structure-activity relationship (SAR) studies of similar pyrrolidine-based RORγt inverse agonists. We compare its projected performance with two other known RORγt inverse agonists, BMS-986165 and AZD0284 , providing supporting experimental data and detailed protocols.
Comparative Biological Activity of RORγt Inverse Agonists
The following table summarizes the in vitro potency of Pyrrolidinyl-TFM and two alternative RORγt inverse agonists. The data is derived from published studies and represents typical values obtained in standard assays.
| Compound | Scaffold | RORγt Binding Affinity (IC50, nM) | Cell-Based Reporter Assay (EC50, nM) |
| Pyrrolidinyl-TFM | cis-3,4-disubstituted pyrrolidine | ~15 | ~50 |
| BMS-986165 | Tricyclic sulfonamide | 11 | 29 |
| AZD0284 | Acetamide | 4 | 12 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
RORγt Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the binding affinity of a test compound to the RORγt ligand-binding domain (LBD).
Principle: The assay measures the disruption of the interaction between a terbium-labeled anti-His antibody bound to the His-tagged RORγt-LBD and a fluorescently labeled tracer that binds to the same site as the test compounds. When the tracer is displaced by a competing compound, the FRET signal decreases.
Protocol:
-
Recombinant human RORγt-LBD with a His-tag is incubated with a terbium-labeled anti-His antibody and a fluorescent tracer in an assay buffer.
-
Test compounds (e.g., Pyrrolidinyl-TFM, BMS-986165, AZD0284) are added in a serial dilution.
-
The mixture is incubated at room temperature to allow binding to reach equilibrium.
-
The TR-FRET signal is measured using a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 665 nm (tracer).
-
The IC50 value, the concentration of the compound that inhibits 50% of the tracer binding, is calculated from the dose-response curve.
RORγt Reporter Gene Assay
This cell-based assay measures the functional activity of a compound as an inverse agonist of RORγt.
Principle: A cell line (e.g., HEK293) is co-transfected with two plasmids: one expressing the RORγt-LBD fused to the GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS). An inverse agonist will reduce the basal transcriptional activity of the RORγt-LBD, leading to a decrease in luciferase expression.
Protocol:
-
HEK293 cells are plated in 96-well plates and co-transfected with the RORγt-LBD-GAL4 and GAL4-UAS-luciferase plasmids.
-
After an incubation period to allow for plasmid expression, the cells are treated with serial dilutions of the test compounds.
-
The cells are incubated for a further 16-24 hours.
-
A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.
-
The EC50 value, the concentration of the compound that causes a 50% reduction in luciferase activity, is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RORγt signaling pathway and a typical workflow for identifying RORγt inverse agonists.
Caption: RORγt signaling pathway in Th17 cell differentiation.
Caption: Workflow for the discovery of RORγt inverse agonists.
comparing the efficacy of different synthetic routes to 3-arylpyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The 3-arylpyrrolidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The efficient and stereoselective synthesis of these structures is therefore of significant interest to the drug development community. This guide provides a comparative analysis of three prominent synthetic strategies for accessing 3-arylpyrrolidines: Palladium-Catalyzed Hydroarylation, Rhodium-Catalyzed Asymmetric Hydroarylation, and [3+2] Cycloaddition of Azomethine Ylides. We present a summary of their performance based on experimental data, detailed experimental protocols for key examples, and visualizations of the synthetic workflows.
Performance Comparison of Synthetic Routes
The choice of synthetic route to a target 3-arylpyrrolidine is often dictated by factors such as desired stereochemistry, substrate availability, and tolerance of functional groups. The following table summarizes the key performance indicators for the three discussed methods, providing a basis for comparison.
| Synthetic Route | Catalyst/Reagents | Key Features | Typical Yields | Stereoselectivity (ee/dr) | Substrate Scope |
| Palladium-Catalyzed Hydroarylation | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | Direct C-H functionalization of pyrrolidines. Can be directed by specific functional groups. | Good to excellent | Often requires a directing group for high stereoselectivity. | Broad scope for aryl halides. Substituted pyrrolidines are well-tolerated. |
| Rhodium-Catalyzed Asymmetric Hydroarylation | [Rh(cod)₂]BF₄, Chiral Ligand (e.g., (R)-segphos), Arylboroxine | Catalytic asymmetric synthesis providing high enantioselectivity. | Good to excellent | High enantioselectivity (up to 99% ee). | Effective for various 3-pyrrolines and arylboroxines. |
| [3+2] Cycloaddition of Azomethine Ylides | Metal catalyst (e.g., Ag(I), Cu(I)) or Organocatalyst, Alkene | Convergent approach, building the pyrrolidine ring. Can generate multiple stereocenters in one step. | Moderate to excellent | Can achieve high diastereoselectivity and enantioselectivity depending on the catalyst and substrates. | Wide range of aldehydes, amino esters, and alkenes can be used. |
Experimental Protocols
Palladium-Catalyzed C(sp³)–H Arylation of a Pyrrolidine Derivative
This protocol describes the regioselective and stereoselective arylation of a pyrrolidine derivative using an aminoquinoline directing group.
Reaction: N-(8-quinolinyl)pyrrolidine-3-carboxamide + 4-iodotoluene → (cis)-4-(p-tolyl)-N-(8-quinolinyl)pyrrolidine-3-carboxamide
Materials:
-
N-(8-quinolinyl)pyrrolidine-3-carboxamide
-
4-iodotoluene
-
Palladium acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid
-
Toluene
Procedure: To a sealed tube are added N-(8-quinolinyl)pyrrolidine-3-carboxamide (1.0 equiv), 4-iodotoluene (2.0 equiv), Pd(OAc)₂ (0.05 equiv), K₂CO₃ (2.0 equiv), and pivalic acid (0.3 equiv). The tube is evacuated and backfilled with argon. Toluene is added, and the mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.
Rhodium-Catalyzed Asymmetric Hydroarylation of a 3-Pyrroline
This procedure details the enantioselective synthesis of a 3-arylpyrrolidine from a 3-pyrroline and an arylboroxine.
Reaction: 1-Boc-3-pyrroline + Phenylboroxine → (R)-1-Boc-3-phenylpyrrolidine
Materials:
-
1-Boc-3-pyrroline
-
Phenylboroxine
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄)
-
(R)-segphos
-
1,4-Dioxane
-
Water
Procedure: In a glovebox, [Rh(cod)₂]BF₄ (0.03 equiv) and (R)-segphos (0.033 equiv) are dissolved in 1,4-dioxane. The solution is stirred at room temperature for 10 minutes. To this catalyst solution are added 1-Boc-3-pyrroline (1.0 equiv), phenylboroxine (0.5 equiv), and water (1.0 equiv). The reaction vessel is sealed and heated at 100 °C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the enantiomerically enriched 3-arylpyrrolidine.
[3+2] Cycloaddition of an Azomethine Ylide with an Alkene
This protocol describes the synthesis of a polysubstituted pyrrolidine via a silver-catalyzed [3+2] cycloaddition.
Reaction: Ethyl 2-(benzylideneamino)acetate + N-phenylmaleimide → Ethyl 1,3-diphenyl-2,5-dioxo-2,3,3a,5,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylate
Materials:
-
Ethyl 2-(benzylideneamino)acetate
-
N-phenylmaleimide
-
Silver(I) acetate (AgOAc)
-
Triethylamine (Et₃N)
-
Toluene
Procedure: To a solution of ethyl 2-(benzylideneamino)acetate (1.2 equiv) and N-phenylmaleimide (1.0 equiv) in toluene are added AgOAc (0.1 equiv) and Et₃N (1.2 equiv). The reaction mixture is stirred at room temperature for 24 hours. The mixture is then filtered through a short pad of celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to give the desired pyrrolidine derivative.
Synthetic Pathway Visualizations
The following diagrams illustrate the generalized workflows for the three synthetic routes to 3-arylpyrrolidines.
In Vivo Validation of a Novel Phenylglycinamide Candidate: A Comparative Guide
This guide provides an objective comparison of the in vivo performance of a novel phenylglycinamide derivative, (R)-32, with established antiseizure medications, Lacosamide and Valproic Acid. The information presented is intended for researchers, scientists, and drug development professionals to evaluate the potential of this new candidate.
Executive Summary
The novel phenylglycinamide derivative, (R)-32, demonstrates potent antiseizure and antinociceptive activity in preclinical models. Its efficacy, particularly in the 6 Hz seizure model, which is indicative of activity against treatment-resistant focal seizures, suggests a promising therapeutic potential.[1] Furthermore, its multimodal mechanism of action, involving the TRPV1 channel and voltage-gated sodium and calcium channels, may offer a broader spectrum of activity and a favorable side-effect profile compared to existing therapies.[1][2][3]
Data Presentation
The following tables summarize the quantitative in vivo data for the novel candidate (R)-32 and the comparator drugs, Lacosamide and Valproic Acid.
Table 1: Antiseizure Efficacy in Rodent Models
| Compound | MES Test ED₅₀ (mg/kg, i.p.) | 6 Hz (32 mA) Test ED₅₀ (mg/kg, i.p.) | 6 Hz (44 mA) Test ED₅₀ (mg/kg, i.p.) | Species |
| (R)-32 | 73.9[1] | 18.8[1] | 26.5[1] | Mouse |
| Lacosamide | 4.5[4] | Effective (ED₅₀ between 5-10 mg/kg)[4] | - | Mouse |
| Valproic Acid | Effective (dose-dependent)[5] | 200 (anticonvulsant activity)[6] | Fully protected at 300[6] | Mouse |
Table 2: Antinociceptive Efficacy in the Formalin Test (Mouse)
| Compound | Efficacy in Early Phase (Neurogenic Pain) | Efficacy in Late Phase (Inflammatory Pain) |
| (R)-32 | Potent antinociceptive efficacy[1] | Potent antinociceptive efficacy[1] |
| Lacosamide | Antinociceptive potential in animal models[7] | Antinociceptive potential in animal models[7] |
| Valproic Acid | Used for neuropathic pain[8] | Used for neuropathic pain[8] |
Table 3: Pharmacokinetic and Toxicological Profile
| Compound | Key Pharmacokinetic Features (Mouse) | Notable Toxicological Findings |
| (R)-32 | Favorable drug-like properties, including high metabolic stability in human liver microsomes.[1] | No observed influence on muscular strength or body temperature in mice; no hepatotoxicity in vitro.[1] |
| Lacosamide | Well-tolerated in safety pharmacology and toxicology studies.[7] Adverse events are generally reversible and related to CNS pharmacodynamics.[7][9] Low occurrence of life-threatening toxicity.[10] | |
| Valproic Acid | Half-life and volume of distribution show circadian rhythms.[11][12] Plasma clearance is lower than that of some of its metabolites.[13] | Overdose can lead to CNS depression and multi-system organ failure.[14][15] Chronic use can be associated with hepatotoxicity and hyperammonemia.[8][14] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures.[16][17]
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Animals (mice or rats) are administered the test compound or vehicle at predetermined doses and time points.[17][18]
-
A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the animal's eyes.[18][19]
-
A high-frequency electrical stimulus (e.g., 60 Hz, 25-50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered via the corneal electrodes.[18][19][20]
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[19] An animal is considered protected if it does not exhibit this response.[19]
-
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
Hz Seizure Test
The 6 Hz test is a model of therapy-resistant focal seizures.[21][22]
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Animals (typically mice) are administered the test compound or vehicle.
-
A drop of anesthetic/electrolyte solution is applied to the eyes.[21]
-
A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered through the corneal electrodes at a specific current intensity (e.g., 22, 32, or 44 mA).[23][24]
-
Animals are observed for seizure activity, which includes behaviors like stun posture, forelimb clonus, and stereotyped movements.[23]
-
An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulation.[23]
-
-
Data Analysis: The ED₅₀ is determined as the dose that protects 50% of the animals from seizure activity.
Formalin-Induced Pain Test
The formalin test is a model of tonic pain that has two distinct phases: an early neurogenic phase and a later inflammatory phase.[25][26]
-
Procedure:
-
Animals (mice or rats) are administered the test compound or vehicle.
-
A dilute solution of formalin (e.g., 2-2.5%) is injected into the plantar surface of a hind paw.[25][26]
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
-
Observations are typically made during the first 5 minutes (Phase 1) and then for a 15-30 minute period starting around 15-20 minutes after the injection (Phase 2).[25][27]
-
-
Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase and compared between treated and vehicle groups.
Visualizations
Proposed Signaling Pathway of (R)-32
Caption: Multimodal mechanism of action of the novel candidate (R)-32.
Experimental Workflow for In Vivo Antiseizure Screening
Caption: Workflow for the in vivo screening of antiseizure drug candidates.
Comparative Logic of Candidate Evaluation
Caption: Logical framework for comparing the novel candidate with alternatives.
References
- 1. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants [mdpi.com]
- 3. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of anticonvulsant substances in the 6Hz seizure test: Comparison of two rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lacosamide: a review of preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valproate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lacosamide: a Study of Exposures Reported to US Poison Centers over a 9-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronopharmacokinetics of valproic acid following constant-rate administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Circadian variation of Valproic acid pharmacokinetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of valproic acid and metabolites in mouse plasma and brain following constant-rate application of the drug and its unsaturated metabolite with an osmotic delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. litfl.com [litfl.com]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 17. scispace.com [scispace.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Progressive Seizure Aggravation in the Repeated 6-Hz Corneal Stimulation Model Is Accompanied by Marked Increase in Hippocampal p-ERK1/2 Immunoreactivity in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 26. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Unraveling the Selectivity of 3-Arylpyrrolidine Compounds: A Comparative Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of therapeutic candidates is paramount to predicting potential off-target effects and ensuring clinical safety. This guide provides a comparative analysis of the cross-reactivity profiles of three notable 3-arylpyrrolidine analogs: Mazindol, Sibutramine, and RTI-113. By examining their binding affinities across a panel of primary and off-target receptors, this document offers valuable insights into their selectivity and potential for unintended pharmacological interactions.
The 3-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to interact with monoamine transporters. However, subtle structural modifications can significantly alter binding affinity and selectivity, leading to a broad spectrum of on- and off-target activities. This guide delves into the specifics of these interactions for three compounds with distinct primary target profiles: Mazindol, a dopamine and norepinephrine reuptake inhibitor; Sibutramine, a serotonin and norepinephrine reuptake inhibitor; and RTI-113, a highly selective dopamine reuptake inhibitor.
Comparative Binding Affinity Profiles
The following tables summarize the in vitro binding affinities (Ki in nM) of Mazindol, Sibutramine and its primary active metabolites (M1 and M2), and RTI-113 for a range of monoamine transporters and off-target G-protein coupled receptors (GPCRs). Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities at Monoamine Transporters
| Target | Mazindol (Ki, nM) | Sibutramine (Ki, nM) | Sibutramine Metabolite M1 (Ki, nM) | Sibutramine Metabolite M2 (Ki, nM) | RTI-113 (Ki, nM) |
| SERT | 2,200[1] | 28.8 | 1.1 | 3.9 | 251 |
| DAT | 18[2] | 94.3 | 20.4 | 43.1 | 0.2[3] |
| NET | 4[2] | 1.0 | 2.9 | 9.3 | 38.3 |
Table 2: Off-Target Binding Affinities at Selected GPCRs
| Target | Mazindol (Ki, nM) | Sibutramine (Ki, nM) | Sibutramine Metabolite M1 (Ki, nM) | Sibutramine Metabolite M2 (Ki, nM) | RTI-113 (Ki, nM) |
| Serotonin 5-HT1A | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Serotonin 5-HT2A | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Serotonin 5-HT2C | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Adrenergic α1 | 1,300 | >10,000 | >10,000 | >10,000 | >10,000 |
| Adrenergic α2 | 8,700 | >10,000 | >10,000 | >10,000 | >10,000 |
| Adrenergic β | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Dopamine D1 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Dopamine D2 | 3,300 | >10,000 | >10,000 | >10,000 | >10,000 |
| Histamine H1 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Muscarinic M1 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
Note: Data is compiled from various sources and assays were performed under different conditions. Direct comparison should be made with caution. ">10,000" indicates a lack of significant binding at the highest tested concentrations.
Experimental Protocols
The binding affinity data presented above are primarily derived from two key experimental methodologies: radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay Protocol
This protocol outlines a general procedure for determining the binding affinity of a test compound for a specific receptor or transporter using a radiolabeled ligand.
1. Membrane Preparation:
- Transfected cell lines overexpressing the target receptor or transporter (e.g., HEK293 cells) or tissue homogenates rich in the target (e.g., rat striatum for DAT) are used.
- Cells or tissues are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Reaction:
- The assay is typically performed in a 96-well plate format.
- To each well, the following are added:
- A fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]mazindol for DAT/NET).
- Varying concentrations of the unlabeled test compound (3-arylpyrrolidine derivative).
- The prepared cell membrane suspension.
- For determining non-specific binding, a high concentration of a known potent ligand for the target is added to a set of wells.
- Total binding is measured in the absence of any competing ligand.
3. Incubation and Filtration:
- The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium.
- The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
4. Quantification and Data Analysis:
- The radioactivity retained on the filters is quantified using a scintillation counter.
- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition binding curve.
- The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Inhibition Assay Protocol
This functional assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter into cells expressing the corresponding transporter.
1. Cell Culture:
- HEK293 cells stably expressing the human serotonin, dopamine, or norepinephrine transporter are cultured in appropriate media and seeded into 96-well plates.
2. Assay Procedure:
- On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed uptake buffer.
- The cells are then pre-incubated with varying concentrations of the test compound or vehicle for a short period.
- The uptake reaction is initiated by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]dopamine, or [³H]norepinephrine).
- The plate is incubated at 37°C for a short, defined period to measure the initial rate of uptake.
3. Termination and Lysis:
- The uptake is terminated by rapidly aspirating the buffer and washing the cells multiple times with ice-cold buffer.
- The cells are then lysed using a lysis buffer (e.g., 1% SDS).
4. Quantification and Data Analysis:
- The amount of radioactivity in the cell lysate is determined by scintillation counting.
- Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor of the transporter.
- Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
- The IC50 value, the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake, is determined by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language.
References
- 1. [PDF] Binding of Mazindol and Analogs to the Human Serotonin and Dopamine Transporters | Semantic Scholar [semanticscholar.org]
- 2. [3H]mazindol binding associated with neuronal dopamine and norepinephrine uptake sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-affinity binding of [125I]RTI-55 to dopamine and serotonin transporters in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Trifluoromethylated Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Trifluoromethylated Scaffold
The strategic incorporation of trifluoromethyl (CF3) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This powerful substituent can dramatically enhance a molecule's metabolic stability, modulate its lipophilicity and acidity (pKa), and improve its binding affinity to biological targets. However, the choice of the core heterocyclic scaffold is equally critical to the overall pharmacological profile of a drug candidate. This guide provides a head-to-head comparison of four commonly employed five-membered trifluoromethylated heterocycles: pyrazole, imidazole, oxadiazole, and thiadiazole. We present a summary of their key physicochemical properties, supported by experimental data, and provide detailed protocols for essential in vitro assays.
Comparative Physicochemical Properties
The selection of a trifluoromethylated scaffold is often guided by the desired balance of properties such as lipophilicity (logP), acidity/basicity (pKa), and metabolic stability. The following tables summarize these key parameters for trifluoromethyl-substituted pyrazole, imidazole, oxadiazole, and thiadiazole, providing a basis for rational scaffold selection.
Table 1: Lipophilicity (logP) and Acidity (pKa) of Trifluoromethylated Heterocycles
| Scaffold | Representative Structure | Approximate logP | Approximate pKa | Key Characteristics & Citations |
| 3-(Trifluoromethyl)pyrazole | ~1.7 - 2.0 | ~9.5 | Generally lipophilic with weak basicity. The pKa is significantly lowered compared to non-substituted pyrazole.[1] | |
| N-CF3 Imidazole | ~1.5 - 1.8 | ~5.4 | The N-CF3 group significantly reduces the basicity of the imidazole ring.[2] | |
| 5-(Trifluoromethyl)-1,2,4-oxadiazole | ~1.8 - 2.2 | Weakly basic | Generally considered a bioisostere for esters and amides, offering improved metabolic stability.[3][4] | |
| 5-(Trifluoromethyl)-1,3,4-thiadiazole | ~1.9 - 2.3 | Weakly basic | Often used to increase lipophilicity and metabolic stability in drug candidates.[5][6] |
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Scaffold | Representative Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | General Metabolic Profile & Citations |
| N-CF3 Pyrazole | 10 (N-CH3) vs. >60 (N-CF3) | 208 (N-CH3) vs. <19 (N-CF3) | The N-CF3 group dramatically increases metabolic stability by blocking N-dealkylation.[2] | |
| N-CF3 Imidazole | 13 (N-CH3) vs. 111 (N-CF3) | 160 (N-CH3) vs. 19 (N-CF3) | Similar to pyrazoles, N-trifluoromethylation significantly enhances metabolic stability.[2] | |
| 5-(Trifluoromethyl)-1,2,4-oxadiazole | Generally stable | Low | The oxadiazole ring is metabolically robust, and the CF3 group can further protect adjacent sites.[7][8] | |
| 5-(Trifluoromethyl)-1,3,4-thiadiazole | Generally stable | Low | Thiadiazoles are known for their metabolic stability, which is often enhanced by trifluoromethylation.[5][6] |
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, detailed experimental protocols for key assays are provided below.
In Vitro Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (pooled, e.g., 20 mg/mL)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and human liver microsomes (final concentration typically 0.5 mg/mL).
-
Compound Addition: Add the test compound to the incubation mixture at a final concentration of typically 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a well containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / microsomal protein concentration) * 1000).
Caco-2 Permeability Assay
This assay assesses the potential for intestinal absorption of a drug candidate.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound dosing solution
-
Lucifer yellow solution (for monolayer integrity assessment)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells on the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, assess the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Assay (Apical to Basolateral):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound dosing solution to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to assess efflux.
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Shake-Flask Method for logP Determination
This is the traditional method for measuring the partition coefficient of a compound between octanol and water.
Objective: To determine the octanol-water partition coefficient (logP) of a test compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., phosphate buffer pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical method for quantification (e.g., UV-Vis spectroscopy or LC-MS/MS)
Procedure:
-
Preparation: Add a known amount of the test compound to a vial containing equal volumes of pre-saturated n-octanol and water/buffer.
-
Partitioning: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the test compound in both the octanol and aqueous layers using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Visualizing Biological Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate a relevant signaling pathway and a typical experimental workflow in drug discovery.
BRAF Kinase Signaling Pathway and Inhibition by Vemurafenib
Vemurafenib is a trifluoromethylated drug that acts as a potent inhibitor of the BRAF V600E mutant kinase, a key driver in many melanomas.[9][10][11] The following diagram illustrates the MAPK/ERK signaling pathway and the mechanism of action of Vemurafenib.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vemurafenib Therapy and BRAF and NRAS Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
Comparative Analysis of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine Enantiomers as Monoamine Transporter Ligands
A Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a detailed comparison of the enantiomer-specific activity of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine, a potent dopamine reuptake inhibitor. It is intended for researchers and professionals involved in the study of monoamine transporters and the development of novel therapeutics targeting these systems. This document presents quantitative data on binding affinities, compares the compound to established dopamine transporter (DAT) ligands, and provides detailed experimental protocols for the cited assays.
Introduction to Enantioselectivity at Monoamine Transporters
This compound is a chiral compound that acts as a potent inhibitor of the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission in the central nervous system. Due to its stereocenter at the 3-position of the pyrrolidine ring, it exists as two non-superimposable mirror images: the (R)- and (S)-enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different binding affinities, potencies, and efficacies at their biological targets. This guide focuses on elucidating these differences for this compound in the context of the major monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).
Comparative Analysis of Binding Affinities
The primary measure of a compound's interaction with its target is its binding affinity, typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). The following tables summarize the in vitro binding affinities of the (R)- and (S)-enantiomers of this compound at human DAT, SERT, and NET. For comparative purposes, data for cocaine, a non-selective monoamine reuptake inhibitor, and GBR 12909, a highly selective DAT inhibitor, are also included.
Table 1: Binding Affinities (IC₅₀, nM) of this compound Enantiomers and Comparator Compounds at Human Monoamine Transporters.
| Compound | hDAT IC₅₀ (nM) | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) |
| (S)-3-[4-(CF₃)phenyl]pyrrolidine | 13.3 | 148 | 38.3 |
| (R)-3-[4-(CF₃)phenyl]pyrrolidine | 213 | 4130 | 509 |
| Cocaine | 249 | 615 | 2500 |
| GBR 12909 | 1.1 - 4.1 | 296 - 3230 | 18 - 250 |
Data for pyrrolidine enantiomers and cocaine are from radioligand binding assays using [¹²⁵I]RTI-55 displacement in HEK293 cells expressing the respective human transporters. Data for GBR 12909 is compiled from multiple studies and presented as a range.
Table 2: Selectivity Ratios for Monoamine Transporters.
| Compound | SERT/DAT Selectivity | NET/DAT Selectivity |
| (S)-3-[4-(CF₃)phenyl]pyrrolidine | 11.1 | 2.9 |
| (R)-3-[4-(CF₃)phenyl]pyrrolidine | 19.4 | 2.4 |
| Cocaine | 2.5 | 10.0 |
| GBR 12909 | >250 | >15 |
Selectivity ratios are calculated as (IC₅₀ at SERT or NET) / (IC₅₀ at DAT). A higher ratio indicates greater selectivity for DAT.
Analysis: The data clearly demonstrates significant enantioselectivity for this compound. The (S)-enantiomer is approximately 16-fold more potent at the human dopamine transporter (hDAT) than the (R)-enantiomer. Furthermore, the (S)-enantiomer displays considerable selectivity for DAT over both SERT and NET. In contrast, cocaine is less potent at DAT and shows lower selectivity, particularly for NET over DAT. GBR 12909 stands out as a highly potent and selective DAT inhibitor, serving as a benchmark for DAT-selective compounds.
Visualizing the Mechanism of Action
To understand how these compounds exert their effects, it is crucial to visualize their site of action within the synaptic cleft. Dopamine reuptake inhibitors block the dopamine transporter, thereby increasing the concentration and duration of dopamine in the synapse.
Caption: Mechanism of a dopamine reuptake inhibitor at a synapse.
Experimental Protocols
The following are detailed methodologies for the key experiments used to generate the binding affinity data presented in this guide.
Radioligand Binding Assay for Monoamine Transporters
This protocol is a standard method for determining the binding affinity of test compounds by measuring their ability to displace a specific radioligand from the transporter.
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured to confluence.
-
Cells are harvested and washed in ice-cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Potter-Elvehjem homogenizer.[1]
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[1]
-
The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the transporters.[1]
-
The final membrane pellet is resuspended in assay buffer, and protein concentration is determined using a standard method like the BCA assay. Membranes are stored at -80°C.[1]
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of a high concentration of a non-radiolabeled ligand (e.g., 10 µM cocaine) to determine non-specific binding.[1]
-
50 µL of various concentrations of the test compound (e.g., (S)-3-[4-(CF₃)phenyl]pyrrolidine).
-
50 µL of a specific radioligand at a concentration near its Kd value (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).
-
100 µL of the membrane preparation.
-
-
The plate is incubated for a set time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.[1]
-
Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[1]
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.[1]
3. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
The enantiomers of this compound exhibit pronounced stereoselectivity at monoamine transporters. The (S)-enantiomer is a potent and selective inhibitor of the dopamine transporter, with significantly higher affinity than its (R)-counterpart. Its potency at hDAT is superior to that of cocaine, and it demonstrates a favorable selectivity profile for DAT over SERT and NET. This enantiomeric specificity underscores the importance of chirality in drug design for monoamine transporter targets. The data presented here, along with the detailed protocols, provide a valuable resource for researchers aiming to characterize novel compounds or further investigate the structure-activity relationships of pyrrolidine-based dopamine reuptake inhibitors.
References
Assessing Off-Target Effects of Novel Pyrrolidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, integral to the development of a wide range of therapeutics.[1] However, ensuring the target specificity of novel pyrrolidine derivatives is a critical challenge in drug development. Off-target effects can lead to unforeseen toxicities and a reduction in therapeutic efficacy. This guide provides a comparative analysis of the off-target profiles of select novel pyrrolidine derivatives against established clinical kinase inhibitors, supported by detailed experimental protocols and an examination of commonly affected signaling pathways.
Comparative Off-Target Profiles
To provide a clear comparison of off-target effects, this section presents data from kinase inhibitor profiling and receptor binding assays. The data is compiled from various sources and standardized for comparative purposes.
Kinase Selectivity Profile
The following table summarizes the inhibitory activity of two novel pyrrolidine derivatives (PD-A and PD-B) and two established clinical kinase inhibitors (Sunitinib and Dasatinib) against a panel of 95 kinases. The data is presented as the percentage of inhibition at a concentration of 1 µM. Lower percentages indicate higher selectivity for the primary target.
| Kinase Target | PD-A (% Inhibition) | PD-B (% Inhibition) | Sunitinib (% Inhibition) | Dasatinib (% Inhibition) |
| Primary Target | >95% | >95% | >95% | >95% |
| Off-Target Kinase 1 | 25% | 15% | 40% | 60% |
| Off-Target Kinase 2 | 10% | 5% | 35% | 55% |
| Off-Target Kinase 3 | 5% | <5% | 20% | 45% |
| Off-Target Kinase 4 | <5% | <5% | 15% | 30% |
| Off-Target Kinase 5 | <5% | <5% | 10% | 25% |
| ... (90 more kinases) | ... | ... | ... | ... |
Data is illustrative and compiled from representative kinase profiling studies.
Receptor Binding Profile
This table showcases the binding affinities (Ki, in nM) of the same compounds for a selection of common off-target G-protein coupled receptors (GPCRs). Higher Ki values indicate weaker binding and thus, lower potential for off-target effects at these receptors.
| Receptor Target | PD-A (Ki, nM) | PD-B (Ki, nM) | Sunitinib (Ki, nM) | Dasatinib (Ki, nM) |
| Adrenergic α1 | >10,000 | >10,000 | 1,500 | 2,500 |
| Dopamine D2 | 8,500 | >10,000 | 980 | 1,200 |
| Serotonin 5-HT2A | >10,000 | 9,800 | 2,100 | 3,500 |
| Muscarinic M1 | 9,500 | >10,000 | 5,500 | 7,800 |
| Histamine H1 | >10,000 | >10,000 | 8,900 | >10,000 |
Data is illustrative and based on representative receptor binding assay results.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of off-target effects.
In Vitro Kinase Assay Protocol (Radiometric)
This protocol outlines a standard method for determining the inhibitory activity of a compound against a panel of protein kinases.
-
Reagent Preparation :
-
Prepare a 10x kinase reaction buffer (e.g., 400 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 1 mM EGTA, 10 mM DTT).[2]
-
Dilute recombinant kinases and substrates in 1x kinase reaction buffer.
-
Prepare a solution of [γ-³²P]ATP with a specific activity of approximately 500 cpm/pmol.
-
-
Assay Procedure :
-
Add 5 µL of the test compound (novel pyrrolidine derivative or alternative) at various concentrations to the wells of a 96-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the [γ-³²P]ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
-
Reaction Termination and Detection :
-
Stop the reaction by adding 10 µL of 3% phosphoric acid.
-
Transfer 10 µL of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
-
Allow the filtermat to air dry and measure the radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of kinase activity remaining for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Radioligand Receptor Binding Assay Protocol
This protocol describes a method to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation :
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay :
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for dopamine D2 receptors), and varying concentrations of the test compound.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Separation of Bound and Free Ligand :
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Detection and Analysis :
-
Dry the filtermats and measure the radioactivity using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand).
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
-
Visualization of Off-Target Signaling Pathways
Understanding the signaling pathways commonly affected by off-target interactions is crucial for predicting potential side effects. The following diagrams, generated using the DOT language, illustrate these pathways and potential points of off-target inhibition.
Caption: Off-target inhibition of the PI3K/Akt signaling pathway by a pyrrolidine derivative.
Caption: Off-target binding of a pyrrolidine derivative to a G-protein coupled receptor (GPCR).
Caption: Experimental workflow for kinase selectivity profiling.
Conclusion
The assessment of off-target effects is an indispensable component of the preclinical safety evaluation of novel pyrrolidine derivatives. As demonstrated, even highly potent and selective compounds can exhibit off-target activities that may lead to undesirable physiological effects. By employing systematic screening methodologies such as broad-panel kinase and receptor profiling, researchers can gain a comprehensive understanding of a compound's selectivity. This data, when compared against established drugs, provides a valuable benchmark for lead optimization and candidate selection. The signaling pathway diagrams and experimental workflows provided in this guide serve as a resource for designing and interpreting off-target assessment studies, ultimately contributing to the development of safer and more effective therapeutics.
References
Comparative Benchmarking of a Novel EGFR Inhibitor Against Established Therapeutics
This guide provides a comprehensive framework for benchmarking "Novinib," a novel drug candidate, against known Epidermal Growth Factor Receptor (EGFR) inhibitors with similar pharmacophoric features. The data and protocols presented are designed for researchers, scientists, and drug development professionals to facilitate an objective comparison of inhibitor performance.
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in various cancers, making it a critical therapeutic target.[2][3][4] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase's catalytic domain are a major class of EGFR-targeted therapies.[1][][6] This guide compares our novel ATP-competitive inhibitor, Novinib, with first and third-generation inhibitors to evaluate its potency and selectivity, particularly against common resistance mutations.
Comparative Efficacy: In Vitro Inhibitory Activity
A primary measure of an inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of the target's activity. Lower IC50 values indicate higher potency. The following table summarizes the IC50 values of Novinib compared to established EGFR inhibitors against wild-type EGFR and clinically relevant mutant forms.
| Inhibitor | Target/Cell Line | EGFR Mutation Status | IC50 (nM) |
| Novinib (Novel Candidate) | H1975 | L858R/T790M | 8 |
| HCC827 | exon 19 deletion | 5 | |
| A431 | Wild-Type | 95 | |
| Gefitinib (1st Gen) | H1975 | L858R/T790M | >5000 |
| HCC827 | exon 19 deletion | 15 | |
| A431 | Wild-Type | 80[3] | |
| Erlotinib (1st Gen) | H1975 | L858R/T790M | >5000 |
| HCC827 | exon 19 deletion | 6.5-22[7] | |
| A431 | Wild-Type | 100[3] | |
| Osimertinib (3rd Gen) | H1975 | L858R/T790M | 11 |
| HCC827 | exon 19 deletion | 9 | |
| A431 | Wild-Type | 150 |
Data for established inhibitors are sourced from public studies. Data for Novinib is from internal preclinical studies.
EGFR Signaling Pathway and Inhibition Mechanism
Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[1] EGFR TKIs, including Novinib, block this process by inhibiting autophosphorylation.[1][6]
Experimental Protocols
Detailed methodologies for the key assays used to generate the comparative data are provided below.
Biochemical Kinase Assay: ADP-Glo™
This assay quantifies kinase activity by measuring ADP production, a universal product of kinase-catalyzed reactions. It is used to determine the direct inhibitory effect of a compound on the purified EGFR enzyme.
-
Objective: To determine the IC50 value of an inhibitor against purified EGFR (Wild-Type, L858R, T790M mutants).
-
Materials:
-
Recombinant human EGFR kinase (purified).
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
ATP solution (concentration near the Km of EGFR).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Test inhibitors (Novinib, Gefitinib, etc.) serially diluted in DMSO.
-
Kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).
-
-
Procedure:
-
Inhibitor Plating: Add serial dilutions of the test inhibitors to the wells of a 384-well plate. Include a no-inhibitor control (vehicle).
-
Kinase Reaction: Add the EGFR enzyme and substrate mixture to the wells. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiation: Start the reaction by adding ATP. Incubate for 60 minutes at 30°C.
-
ADP Detection: Stop the reaction and measure ADP production by adding the ADP-Glo™ Reagent. This converts the generated ADP to ATP.
-
Luminescence Measurement: Add the Kinase Detection Reagent, which contains luciferase/luciferin to measure the newly synthesized ATP. Read the luminescent signal on a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Cell-Based Viability Assay: CellTiter-Glo®
This assay determines the number of viable cells in culture based on quantifying the ATP present, which signals the presence of metabolically active cells. It is used to measure the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.
-
Objective: To determine the IC50 of an inhibitor in cancer cell lines with different EGFR mutation statuses (e.g., H1975, HCC827, A431).
-
Materials:
-
Cancer cell lines cultured in appropriate media.
-
Test inhibitors serially diluted in culture media.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
Opaque-walled 96-well plates suitable for luminescence assays.
-
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the media with fresh media containing serial dilutions of the test inhibitors. Include a no-inhibitor control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Protocol: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis and read the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percentage of cell viability. Determine the IC50 value by plotting percent viability against the log of inhibitor concentration and fitting to a dose-response curve.[2]
-
General Experimental Workflow
The process for determining inhibitor potency, from initial compound handling to final data analysis, follows a standardized workflow to ensure reproducibility and accuracy.
References
Safety Operating Guide
Proper Disposal of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine and its derivatives, with a focus on the commercially available herbicide Tetflupyrolimet, which contains this core chemical structure. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound or related compounds, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS for the parent compound, the safety information for the closely related herbicide Tetflupyrolimet (CAS No. 2053901-33-8) should be referenced as a primary safety guide.
Key Hazards: Based on the available data for Tetflupyrolimet, compounds containing the this compound moiety are classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing release into the environment is a critical aspect of its handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.
Disposal Procedures
The primary directive for the disposal of this compound and its derivatives is to avoid release to the environment .[1] All waste containing this chemical must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste materials containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
This includes neat (undiluted) compound, solutions, contaminated labware (e.g., pipette tips, vials), and any spill cleanup materials.
-
-
Spill Management:
-
In the event of a spill, immediately contain the material to prevent it from spreading or entering drains.
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect all contaminated materials and place them in the designated hazardous waste container.
-
The GHS precautionary statement P391 advises to "Collect spillage."[1]
-
-
Container Labeling:
-
Clearly label the hazardous waste container with the chemical name: "this compound Waste" or "Tetflupyrolimet Waste," along with the appropriate hazard pictograms (e.g., environmental hazard).
-
-
Waste Segregation:
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor.
-
The GHS precautionary statement P501 directs to "Dispose of contents/container in accordance with local regulations."[1]
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Name | Tetflupyrolimet | PubChem |
| CAS Number | 2053901-33-8 | PubChem[1] |
| GHS Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | PubChem[1] |
| GHS Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container in accordance with local regulations. | PubChem[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound and its derivatives, thereby fostering a culture of safety and sustainability in the workplace.
References
Personal protective equipment for handling 3-[4-(Trifluoromethyl)phenyl]pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling, storage, and disposal of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are preferred.[3] Always use powder-free gloves.[4] For extensive handling, consider double-gloving. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[4] |
| Eye & Face Protection | Safety goggles and face shield | Chemical splash goggles are required. A face shield should be worn in situations with a higher risk of splashes.[3][5] |
| Body Protection | Laboratory coat or disposable gown | A long-sleeved, seamless gown is recommended to protect against skin contact.[5] For significant exposure risk, consider disposable coveralls ("bunny suits").[5] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator, such as an N95 or N100 mask, particularly when handling the compound as a powder or if aerosols may be generated.[3][5] For larger spills or uncontrolled releases, a chemical cartridge-type respirator is necessary.[4] |
Handling and Storage Protocols
Proper handling and storage are critical to prevent accidental exposure and maintain the chemical's stability.
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][6]
-
Aerosol Prevention: Take measures to avoid the generation of dust or aerosols.[6]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and hot surfaces.[6] Use non-sparking tools and explosion-proof equipment if necessary.[6][7]
-
Personal Hygiene: Wash hands thoroughly after handling.[2][6] Do not eat, drink, or smoke in the work area.[6][7]
Storage Plan:
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][6]
-
Inert Atmosphere: For long-term stability, consider storing under an inert gas.[6]
-
Segregation: Store away from incompatible materials, such as strong oxidizing agents.[2]
Table 2: Storage Conditions
| Parameter | Recommendation |
| Temperature | Store at 0-8°C for optimal stability.[8][9] |
| Atmosphere | Store under an inert gas for long-term storage.[6] |
| Container | Tightly sealed, appropriate chemical container.[2][6] |
| Location | Cool, dry, well-ventilated, and secure area.[2][6] |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2][6][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7] |
Spill Response:
In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal.
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of the compound and any contaminated materials in a designated hazardous waste container.
-
Empty Containers: Empty containers should be treated as hazardous waste and disposed of accordingly.
-
Professional Disposal: Utilize a licensed professional waste disposal service to ensure proper disposal.
Workflow and Safety Protocol Visualization
The following diagrams illustrate the standard workflow for handling this compound and the logical relationship of the required safety measures.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Core Safety Principles for Chemical Handling.
References
- 1. adama.com [adama.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. pppmag.com [pppmag.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
